Technical Documentation Center

1-Cyclopropyl-2-methylpiperazine Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: 1-Cyclopropyl-2-methylpiperazine
  • CAS: 1226290-91-0

Core Science & Biosynthesis

Foundational

1-Cyclopropyl-2-methylpiperazine: Structural Dynamics, Physicochemical Properties, and Applications in Medicinal Chemistry

Executive Summary In the landscape of modern drug discovery, piperazine derivatives serve as highly privileged pharmacophores. 1-Cyclopropyl-2-methylpiperazine is a specialized building block that strategically combines...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the landscape of modern drug discovery, piperazine derivatives serve as highly privileged pharmacophores. 1-Cyclopropyl-2-methylpiperazine is a specialized building block that strategically combines steric constraint with tuned lipophilicity. As a Senior Application Scientist, I have structured this technical guide to detail the physicochemical rationale behind this molecule, provide a self-validating synthetic protocol, and explore its critical role in the development of Prolyl Hydroxylase Domain (PHD) inhibitors.

Structural Rationale & Physicochemical Profiling

The structural modifications on the piperazine ring of 1-cyclopropyl-2-methylpiperazine are not arbitrary; they are engineered to solve specific pharmacokinetic challenges:

  • C2-Methyl Group (Steric Constraint): The addition of a methyl group at the C2 position introduces a chiral center and significant steric bulk. This restricts the conformational flexibility of the piperazine ring, locking it into a preferred chair conformation. Causally, this reduces the entropic penalty upon target binding, often leading to enhanced receptor affinity and selectivity.

  • N1-Cyclopropyl Group (Lipophilic Tuning): The cyclopropyl moiety increases the overall lipophilicity (LogP) of the fragment, which is crucial for cell membrane permeability. Because it is a compact, sp3-hybridized ring, it achieves this without introducing the severe steric clashes or molecular weight penalties associated with larger alkyl or aryl substituents.

Quantitative Data Summary

The following table summarizes the core physicochemical properties of the compound, synthesized from authoritative chemical databases including 1[1] and 2[2].

PropertyValue
Compound Name 1-Cyclopropyl-2-methylpiperazine
CAS Number 1226290-91-0
Molecular Formula C8H16N2
Molecular Weight 140.23 g/mol
Monoisotopic Mass 140.13135 Da
SMILES CC1N(C2CC2)CCNC1
Predicted XLogP 0.6

Synthetic Methodology & Workflow

Synthesizing 1-cyclopropyl-2-methylpiperazine requires careful navigation of the two nitrogen atoms' differing reactivities. The following step-by-step protocol is designed as a self-validating system to ensure high yield and regioselectivity.

Step-by-Step Protocol
  • Regioselective Protection: Dissolve 2-methylpiperazine in dichloromethane (DCM). Add di-tert-butyl dicarbonate (Boc₂O) dropwise at 0°C.

    • Causality: The methyl group at C2 provides localized steric hindrance, making the N4 nitrogen kinetically more accessible and nucleophilic. This directs the Boc protection almost exclusively to N4, eliminating the need for complex orthogonal protecting strategies.

  • Reductive Amination: To the N4-Boc-2-methylpiperazine intermediate, add[(1-ethoxycyclopropoxy)trimethylsilane] (acting as a cyclopropanone equivalent), acetic acid, and sodium cyanoborohydride (NaBH₃CN) in methanol.

    • Causality: Direct N-alkylation using cyclopropyl halides is notoriously inefficient. The severe ring strain of the cyclopropyl group creates a massive kinetic barrier for standard Sₙ2 displacement. Reductive amination bypasses this by forming a transient iminium ion, which is smoothly reduced to yield the N1-cyclopropyl derivative.

  • Deprotection: Treat the purified intermediate with 4M HCl in dioxane at room temperature for 2 hours.

    • Causality: The highly acidic, anhydrous environment selectively protonates the carbamate oxygen, triggering the expulsion of isobutylene gas and carbon dioxide, cleanly revealing the hydrochloride salt of the target compound.

  • Neutralization & Isolation: Basify the aqueous layer to pH 12 using 1M NaOH and extract with ethyl acetate to isolate the free base.

SynthWorkflow N1 2-Methylpiperazine (Starting Material) N2 Boc Protection (Regioselective at N4) N1->N2 Boc2O, DCM N3 Reductive Amination (Cyclopropanone Equivalent) N2->N3 NaBH3CN, MeOH N4 Boc Deprotection (4M HCl in Dioxane) N3->N4 Acidic Cleavage N5 1-Cyclopropyl-2-methylpiperazine (Target Scaffold) N4->N5 NaOH Neutralization

Step-by-step synthetic workflow for 1-Cyclopropyl-2-methylpiperazine.

Pharmacological Application: PHD Inhibitors

1-Cyclopropyl-2-methylpiperazine is prominently utilized as a functional tail in the synthesis of 6-(5-hydroxy-1H-pyrazol-1-yl)nicotinamide derivatives, as documented in3[3]. These compounds act as highly potent inhibitors of Prolyl Hydroxylase Domain (PHD) enzymes.

Mechanistic Causality: PHD enzymes function as the body's primary cellular oxygen sensors. Under normal oxygen levels (normoxia), PHD hydroxylates Hypoxia-Inducible Factor alpha (HIF-α), marking it for rapid proteasomal degradation. By inhibiting the PHD enzyme, these nicotinamide derivatives artificially stabilize HIF-α. The stabilized HIF-α translocates to the nucleus, upregulating the transcription of genes responsible for erythropoiesis (red blood cell production) and angiogenesis. The integration of the 1-cyclopropyl-2-methylpiperazine moiety specifically improves the drug's aqueous solubility and optimizes its electrostatic interactions with the solvent-exposed regions of the PHD active site.

Pathway Compound Nicotinamide Derivative (with Piperazine Scaffold) PHD PHD Enzyme (Prolyl Hydroxylase) Compound->PHD Inhibits Active Site HIF HIF-1α (Hypoxia-Inducible Factor) PHD->HIF Hydroxylates (Normoxia) Degradation Proteasomal Degradation HIF->Degradation Targeted for GeneExp Erythropoiesis & Angiogenesis Gene Expression HIF->GeneExp Stabilized & Translocates (Hypoxia or Inhibition)

Mechanism of action for PHD inhibitors utilizing the piperazine scaffold.

Analytical Validation Protocol

To guarantee the structural integrity and purity of the synthesized scaffold, the following self-validating analytical workflow must be executed:

  • Liquid Chromatography-Mass Spectrometry (LC-MS):

    • Execution: Analyze the sample using a C18 reverse-phase column with a gradient of water/acetonitrile containing 0.1% formic acid.

    • Validation Check: The mass spectrum must display a dominant molecular ion peak at m/z 141.1 [M+H]⁺ , confirming the correct molecular weight. A single sharp chromatographic peak validates a purity of >95%, as required by standard chemical suppliers like 4[4].

  • Nuclear Magnetic Resonance (¹H NMR):

    • Execution: Dissolve the final free base in DMSO-d₆ or CDCl₃.

    • Validation Check: The spectrum must feature a distinct doublet at ~1.0 ppm (integrating for 3H), corresponding to the C2 methyl group. Crucially, a multiplet cluster between 0.3–0.6 ppm (integrating for 4H) must be present, confirming the intact cyclopropyl ring. The complete absence of a massive singlet at ~1.4 ppm (9H) validates the total removal of the Boc protecting group.

References

  • Title: 1-Cyclopropyl-2-methylpiperazine 1226290-91-0 Source: AK Scientific URL
  • Title: 1226290-91-0 | 1-Cyclopropyl-2-methylpiperazine Source: BLD Pharm URL
  • Title: 1-cyclopropyl-2-methylpiperazine (C8H16N2)
  • Title: US10407409B2 - 6-(5-hydroxy-1H-pyrazol-1-yl)
  • Title: 1226290-91-0 | 1-Cyclopropyl-2-methylpiperazine Source: ChemScene URL

Sources

Exploratory

The 1-Cyclopropyl-2-methylpiperazine Pharmacophore: A Guide to Synthesis, Biological Activity, and Drug Design

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals Executive Summary: The confluence of the piperazine ring, a privileged scaffold in medicinal chemistry, and the cyclopropyl grou...

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Executive Summary: The confluence of the piperazine ring, a privileged scaffold in medicinal chemistry, and the cyclopropyl group, a unique modulator of physicochemical properties, has given rise to a pharmacophore of significant interest: 1-cyclopropyl-2-methylpiperazine. This guide provides a comprehensive review of this structural motif, delving into its synthesis, the synergistic interplay of its constituent parts, its role in targeting various disease states, and the critical structure-activity relationships that govern its efficacy. We will explore detailed synthetic protocols, analyze its impact on pharmacokinetics, and present a forward-looking perspective on its potential in future drug discovery endeavors. This document is intended to serve as a foundational resource for researchers aiming to leverage the advantageous properties of this versatile pharmacophore.

Introduction: A Pharmacophore of Strategic Importance

The piperazine ring is a cornerstone of modern medicinal chemistry, found in a multitude of approved drugs targeting a wide array of biological systems.[1][2] Its six-membered heterocyclic structure, with two nitrogen atoms in opposing positions, provides a unique combination of structural rigidity, basicity, and hydrogen bonding capability.[3] This allows it to serve as a versatile scaffold for interacting with diverse biological targets, from G-protein coupled receptors (GPCRs) to enzymes and ion channels.[4][5]

When combined with a cyclopropyl moiety, the resulting structure gains a new layer of chemical and pharmacological sophistication. The cyclopropyl group is far more than a simple alkyl substituent. Its strained three-membered ring confers unique electronic properties, including enhanced π-character in its C-C bonds, and it can significantly influence a molecule's conformation, metabolic stability, and potency.[6][7] The strategic placement of a methyl group at the 2-position of the piperazine ring introduces a chiral center, allowing for stereospecific interactions and further refinement of target binding and selectivity.

This guide will dissect the 1-cyclopropyl-2-methylpiperazine core, examining how the fusion of these two key fragments creates a pharmacophore with compelling potential for drug development, particularly in the fields of oncology and central nervous system (CNS) disorders.[8][9][10]

The Constituent Moieties: A Synergistic Partnership

The power of the 1-cyclopropyl-2-methylpiperazine pharmacophore lies in the complementary properties of its two core components.

The Piperazine Ring: A Privileged Scaffold

The piperazine moiety is considered a "privileged structure" because it is a molecular framework that can provide potent and selective ligands for a range of different biological targets.[2] Its key attributes include:

  • Basicity and Solubility: The two nitrogen atoms allow for protonation, which can enhance aqueous solubility and facilitate the formation of salt forms with improved pharmaceutical properties.

  • Hydrogen Bonding: The N-H groups can act as hydrogen bond donors, while the nitrogen atoms themselves can act as hydrogen bond acceptors, enabling strong interactions with receptor sites.[3]

  • Structural Rigidity: The ring's chair conformation provides a degree of conformational constraint, reducing the entropic penalty of binding to a target.

  • Versatile Substitution: The nitrogen atoms provide convenient handles for synthetic modification, allowing for the exploration of chemical space and the fine-tuning of pharmacological activity.[4] This versatility is highlighted by its presence in drugs targeting CNS receptors, including serotonergic, adrenergic, and dopaminergic systems.[11]

The Cyclopropyl Group: A Bio-isostere and Metabolic Shield

The introduction of a cyclopropyl ring can profoundly and beneficially alter a drug candidate's profile.[6] Its unique properties stem from its strained geometry:

  • Enhanced Potency: The cyclopropyl group can lock a molecule into a bioactive conformation that is more favorable for receptor binding.[6]

  • Metabolic Stability: It can block sites of metabolism, particularly oxidation by cytochrome P450 enzymes. This "metabolic shielding" can increase a drug's half-life and bioavailability.[6]

  • Improved Physicochemical Properties: It can increase lipophilicity, which may enhance membrane permeability and penetration of the blood-brain barrier (BBB).[6]

  • Unique Electronic Character: The C-C bonds of the cyclopropane ring have significant p-orbital character, allowing for potential π-π stacking or other electronic interactions within a binding pocket.[6]

The combination of the robust, versatile piperazine scaffold with the property-enhancing cyclopropyl group creates a pharmacophore with a built-in advantage for addressing common drug discovery challenges like potency, selectivity, and metabolic stability.

Synthesis of Cyclopropyl-Piperazine Derivatives

The synthesis of cyclopropyl-piperazine cores is a critical step in the development of new chemical entities. Several routes are available, with the choice often depending on the desired substitution pattern and scale of production. A common and effective method involves the acylation of a protected piperazine followed by reduction.

General Synthetic Strategy: Acylation-Reduction

A reliable method for producing N-cyclopropylmethyl piperazine, a close analog and key intermediate, is detailed in patent literature for the synthesis of the oncology drug Volasertib.[8] This approach offers high yield and is amenable to large-scale production.[8]

G cluster_0 Step 1: Acylation cluster_1 Step 2: Reduction cluster_2 Step 3: Deprotection A N-Boc-piperazine C 4-(Cyclopropanecarbonyl) piperazine-1-carboxylic acid tert-butyl ester A->C Pyridine, DCM 0-10 °C B Cyclopropanecarbonyl chloride B->C D NaBH4, BF3·OEt2 in Ether Solvent E N-Boc-4-(cyclopropylmethyl) piperazine C->E F Conc. HCl in Alcohol G 1-Cyclopropylmethyl- piperazine E->G

Caption: Synthetic workflow for 1-cyclopropylmethyl-piperazine.

Detailed Experimental Protocol (Adapted from CN108341792B)

Step 1: Synthesis of 4-(Cyclopropanecarbonyl)piperazine-1-carboxylic acid tert-butyl ester

  • To a suitable reaction vessel, add N-Boc-piperazine (1.0 eq), an appropriate base such as pyridine (1.5 eq) or triethylamine, and an inert solvent like dichloromethane (DCM).[8]

  • Cool the mixture to 0-10 °C using an ice bath.

  • Slowly add cyclopropanecarbonyl chloride (1.1 eq) dropwise, maintaining the internal temperature below 10 °C.

  • After the addition is complete, allow the reaction to stir at 10-20 °C for 3 hours, or until reaction completion is confirmed by TLC.

  • Upon completion, add water to the reaction mixture and perform an extraction. The organic phase is collected.

  • Concentrate the organic phase under reduced pressure to remove the solvent, yielding the solid product.[8]

Causality: The use of N-Boc-piperazine is crucial. The tert-butyloxycarbonyl (Boc) protecting group deactivates one of the piperazine nitrogens, preventing di-acylation and ensuring that the cyclopropanecarbonyl group is added to only one nitrogen, thus achieving regioselectivity.

Step 2: Reduction of the Amide

  • Dissolve the solid obtained in Step 1 in an ether solvent (e.g., THF, diethyl ether).

  • Add sodium borohydride (NaBH₄) to the solution.

  • Carefully add boron trifluoride etherate (BF₃·OEt₂) dropwise. This combination forms diborane in situ, a powerful reducing agent for amides.

  • After the reaction is complete, quench the reaction carefully (e.g., with slow addition of water or methanol).

  • Perform an aqueous workup and extract the product into an organic solvent.

  • Concentrate the organic phase to yield the N-Boc protected intermediate as a solid.[8]

Causality: Standard reducing agents like NaBH₄ alone are generally not strong enough to reduce amides. The addition of the Lewis acid BF₃·OEt₂ activates the amide carbonyl, making it susceptible to reduction to the corresponding amine by the hydride reagent.

Step 3: Deprotection to Yield 1-Cyclopropylmethylpiperazine

  • Dissolve the solid from Step 2 in an alcohol solvent (e.g., methanol, ethanol).

  • Add concentrated hydrochloric acid (HCl) dropwise and allow the reaction to proceed. The acid cleaves the Boc protecting group.

  • After deprotection is complete, basify the reaction mixture with an aqueous solution of sodium hydroxide (NaOH) or potassium hydroxide (KOH) to neutralize the HCl salt.

  • Extract the free base product into an organic solvent.

  • Concentrate the organic phase to yield the final product, 1-cyclopropylmethylpiperazine.[8]

Causality: The Boc group is labile under strong acidic conditions. The acid protonates the carbamate, leading to its collapse and release of carbon dioxide and tert-butanol, freeing the second piperazine nitrogen.

Pharmacological Significance and Therapeutic Applications

The 1-cyclopropyl-2-methylpiperazine pharmacophore and its close analogs are featured in compounds investigated for a range of diseases, underscoring the scaffold's versatility.

Central Nervous System (CNS) Disorders

The piperazine nucleus is a classic component of many CNS-active drugs.[1] Its derivatives have been shown to interact with a variety of neurotransmitter receptors, including serotonin, dopamine, and adrenergic receptors.[10][11]

  • Antidepressant and Anxiolytic Potential: Many piperazine derivatives modulate serotonergic and dopaminergic pathways, which are implicated in depression and anxiety.[5] The ability of the cyclopropyl group and the piperazine scaffold to facilitate blood-brain barrier penetration makes this a promising area of research.[6][9][12]

  • Neurodegenerative Diseases: Recent studies have identified novel piperazine derivatives as activators of the TRPC6 channel, which may offer a synaptoprotective strategy for treating Alzheimer's disease.[9] While the specific 1-cyclopropyl-2-methylpiperazine was not the lead compound, the research highlights the suitability of disubstituted piperazines for developing disease-modifying drugs for CNS disorders.[9]

Oncology

The synthesis of 1-cyclopropylmethylpiperazine as a key intermediate for the polo-like kinase 1 (PLK1) inhibitor Volasertib demonstrates the importance of this pharmacophore in cancer therapy.[8] Kinase inhibitors are a major class of anticancer drugs, and the piperazine moiety is often used to confer desirable properties such as solubility and target engagement. The cyclopropyl group in such contexts can enhance potency and improve the pharmacokinetic profile.[6]

Antibacterial Agents

The introduction of a cyclopropyl substituent at the N-1 position of the quinolone core, often in conjunction with a piperazine ring at the C-7 position, was a breakthrough in the development of fluoroquinolone antibiotics (e.g., Ciprofloxacin).[6] This combination dramatically broadened the spectrum of activity. This historical success provides a strong rationale for exploring the 1-cyclopropyl-2-methylpiperazine scaffold in the search for new anti-infective agents.[13]

Structure-Activity Relationships (SAR)

Understanding the SAR of the 1-cyclopropyl-2-methylpiperazine core is essential for designing new molecules with improved potency and selectivity. The key points for modification are the second nitrogen of the piperazine ring (N4) and the stereochemistry at the C2 position.

Caption: Key pharmacophoric features for SAR exploration.

The following table summarizes general SAR trends observed in related cyclopropyl-piperazine and substituted piperazine series.

Modification SiteStructural ChangeGeneral Impact on Biological ActivityRationale / Example
Piperazine N4 Addition of a large, aromatic/heteroaromatic groupOften essential for high-affinity binding to target (e.g., GPCRs, kinases).The aryl group can engage in π-stacking or hydrophobic interactions in the receptor pocket, as seen in many antipsychotics.[4]
Piperazine N4 Introduction of a polar or H-bonding groupCan improve solubility and selectivity by forming specific interactions.An amide or sulfonamide can act as an H-bond donor/acceptor, refining the binding orientation.
Piperazine C2 (R) vs. (S) stereochemistry of the methyl groupCan lead to significant differences in potency and selectivity.One enantiomer may fit optimally into a chiral binding pocket, while the other may cause a steric clash.
Cyclopropyl Group Replacement with other small alkyl groups (e.g., ethyl, isopropyl)Often results in decreased potency or altered metabolic profile.The rigid conformation and electronic nature of the cyclopropyl group are often superior for binding and stability compared to more flexible alkyl chains.[6]

Future Perspectives and Conclusion

The 1-cyclopropyl-2-methylpiperazine pharmacophore stands out as a highly valuable starting point for drug discovery. The synergistic combination of a privileged piperazine scaffold and a property-enhancing cyclopropyl group provides a robust foundation for developing potent, selective, and metabolically stable drug candidates.

Future research should focus on several key areas:

  • Exploring New Therapeutic Targets: While its utility in CNS and oncology is established, this scaffold should be screened against other target classes, such as inflammatory mediators and viral proteins.

  • Stereoselective Synthesis: The development of efficient, scalable methods for synthesizing specific enantiomers of 2-methylpiperazine derivatives will be crucial for optimizing drug efficacy and safety.

  • Bio-isosteric Replacement: Investigating replacements for the methyl group or modifications to the cyclopropyl ring (e.g., gem-difluoro substitution) could lead to further improvements in ADME properties.

References

  • EvitaChem. (n.d.). Buy 2-Cyclopropyl-2-methylpiperazine (EVT-13642914).
  • Google Patents. (n.d.). CN108341792B - Preparation method of Volasertib intermediate 1-cyclopropyl methyl piperazine.
  • Talele, T. T. (2016). The “Cyclopropyl Fragment” is a Versatile Player that Frequently Appears in Preclinical/Clinical Drug Molecules. Journal of Medicinal Chemistry, 59(19), 8712-8756. Available from: [Link]

  • Google Patents. (n.d.). EP0050072B1 - Cyclopropyl methyl piperazines, process for their preparation and their use in therapeutics.
  • MDPI. (2026). Piperazine Derivatives: A Privileged Scaffold in Modern Synthesis and Medicinal Chemistry. Retrieved from [Link]

  • Simmler, L. D., et al. (2019). Piperazine Derivatives: A Review of Activity on Neurotransmitter Receptors. International Journal of Research & Review, 6(11), 570-576. Available from: [Link]

  • Berezin, E. V., et al. (2024). Discovery of a novel piperazine derivative, cmp2: a selective TRPC6 activator suitable for treatment of synaptic deficiency in Alzheimer's disease hippocampal neurons. Scientific Reports, 14(1), 2359. Available from: [Link]

  • Journal of Chemical and Pharmaceutical Research. (2015). Piperazine and morpholine: Synthetic. Retrieved from [Link]

  • Cuestiones de Fisioterapia. (n.d.). Design, Synthesis, and Pharmacological Evaluation of Piperazine- Hydrazide Derivatives as Potential CNS-Active Antidepressants. Retrieved from [Link]

  • Bentham Science. (n.d.). An Evolving Role of Piperazine Moieties in Drug Design and Discovery. Retrieved from [Link]

  • Matysiak, J., et al. (2019). Coumarin-piperazine derivatives as biologically active compounds. European Journal of Medicinal Chemistry, 183, 111721. Available from: [Link]

  • International Journal of Pharmacy and Pharmaceutical Sciences. (n.d.). Synthesis of Pyrimidine Incorporated Piperazine Derivatives and their Antimicrobial Activity. Retrieved from [Link]

  • IntechOpen. (2024). The Impact of Incorporating Piperazine on Biological Activities of Benzazoles. Available from: [Link]

  • ResearchGate. (2024). (PDF) Exploring the Chemistry and Biological Activities of Piperazine Derivatives in Medicinal Chemistry. Retrieved from [Link]

  • PubMed. (n.d.). Synthetic Protocols, Structural Activity Relationship, and Biological Activity of Piperazine and its Derivatives. Retrieved from [Link]

  • Bentham Science. (2024). Synthetic Protocols, Structural Activity Relationship, and Biological Activity of Piperazine and its Derivatives. Retrieved from [Link]

  • Semantic Scholar. (n.d.). The "Cyclopropyl Fragment" is a Versatile Player that Frequently Appears in Preclinical/Clinical Drug Molecules. Retrieved from [Link]

  • PubMed. (2008). Synthesis of 1-arylpiperazyl-2-phenylcyclopropanes designed as antidopaminergic agents: cyclopropane-based conformationally restricted analogs of haloperidol. Retrieved from [Link]

  • Drug Design Org. (2005). Structure Activity Relationships. Retrieved from [Link]

Sources

Foundational

The Role of 1-Cyclopropyl-2-methylpiperazine in GPCR Ligand Discovery: A Structural and Mechanistic Guide

Executive Summary In modern medicinal chemistry, the design of ligands targeting G protein-coupled receptors (GPCRs) requires exquisite control over molecular conformation, basicity, and lipophilicity. Among the "privile...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In modern medicinal chemistry, the design of ligands targeting G protein-coupled receptors (GPCRs) requires exquisite control over molecular conformation, basicity, and lipophilicity. Among the "privileged scaffolds" utilized for aminergic GPCRs, the piperazine ring is ubiquitous[1]. However, the evolution of hit compounds into clinical candidates often demands structural rigidification and precise pharmacokinetic tuning.

1-Cyclopropyl-2-methylpiperazine (1-C-2-MP) (CAS: 1226290-91-0) has emerged as a highly specialized building block that addresses these challenges. By combining the basicity-modulating and lipophilic properties of a cyclopropyl group with the stereochemical constraints of a 2-methyl substitution, this moiety enables researchers to achieve unprecedented receptor subtype selectivity and signaling bias[2][3]. This whitepaper provides an in-depth technical analysis of the physicochemical rationale, mechanistic integration, and experimental workflows for utilizing 1-C-2-MP in GPCR ligand discovery.

Physicochemical and Structural Rationale

The selection of 1-C-2-MP over an unsubstituted piperazine or a simple N-alkyl piperazine is driven by three distinct causal mechanisms:

The Cyclopropyl Effect: pKa Modulation and Lipophilicity

The cyclopropyl group is not merely a steric bulk; it possesses unique electronic properties. The carbon-carbon bonds in a cyclopropane ring have high s-character (approaching sp² hybridization). This exerts a strong electron-withdrawing inductive effect on the adjacent piperazine nitrogen (N1).

  • Causality: This inductive effect lowers the pKa of the N1 amine by approximately 0.8 to 1.0 units compared to an isopropyl or ethyl group[2].

  • Impact: A lower pKa increases the fraction of the un-ionized compound at physiological pH (7.4), significantly enhancing passive membrane permeability and blood-brain barrier (BBB) penetration—a critical requirement for central nervous system (CNS) GPCR targets like dopamine (D2/D3) and histamine (H3) receptors[4].

The 2-Methyl Substitution: Stereochemical Gating

The introduction of a methyl group at the C2 position of the piperazine ring creates a chiral center (yielding either the (R) or (S) enantiomer).

  • Causality: The C2-methyl group introduces 1,3-diaxial interactions within the chair conformation of the piperazine ring. To minimize steric clash, the methyl group strongly prefers an equatorial position. This, in turn, dictates the axial/equatorial orientation of the N1-cyclopropyl group and the N4-substituent (the main drug scaffold).

  • Impact: This conformational locking restricts the rotational degrees of freedom. When the ligand enters the GPCR orthosteric site, the pre-organized conformation reduces the entropic penalty of binding, drastically increasing binding affinity ( Ki​ ) for specific receptor subtypes while abrogating affinity for off-target receptors.

The Piperazine Core: The Asp3.32 Anchor

In aminergic GPCRs, the highly conserved aspartate residue in transmembrane helix 3 (Asp3.32) is the primary anchor point. The secondary/tertiary nitrogen (N4) of the piperazine ring forms a critical salt bridge with this residue[1][3]. The 1-C-2-MP scaffold ensures that this nitrogen is perfectly vectored toward Asp3.32, while the lipophilic cyclopropyl group is projected into auxiliary hydrophobic pockets formed by TM1, TM2, and TM7[3].

Mechanistic Integration: Driving Functional Selectivity

Modern GPCR drug discovery has shifted from simple agonism/antagonism toward biased agonism (functional selectivity). A ligand may stabilize a specific receptor conformation that preferentially couples to G-proteins over β -arrestin, or vice versa[3].

The rigid, stereospecific nature of 1-C-2-MP is highly effective in driving this bias. The specific vector projection of the cyclopropyl group can induce subtle micro-switches in the extracellular loops (ECLs) and TM6 outward movement, favoring the recruitment of the G-protein complex while sterically hindering the intracellular conformation required for β -arrestin binding.

GPCR_Signaling Ligand 1-C-2-MP Derivative (Biased Ligand) GPCR Aminergic GPCR (Active State) Ligand->GPCR Binds Orthosteric Site GProtein G-Protein Pathway (cAMP/Ca2+) GPCR->GProtein Primary Coupling Arrestin β-Arrestin Pathway (Internalization/ERK) GPCR->Arrestin Minimized Coupling Effector1 Therapeutic Efficacy GProtein->Effector1 Effector2 Adverse Effects Arrestin->Effector2

Fig 1: GPCR signaling bias induced by the stereoselective binding of 1-C-2-MP ligands.

Quantitative Data Presentation: SAR Profiling

The following table summarizes the structure-activity relationship (SAR) impact of incorporating the 1-C-2-MP moiety into a generic aminergic GPCR antagonist scaffold, demonstrating the causal link between structure and pharmacological output.

Scaffold ModificationCalc. pKa (Basic N)clogPGPCR Affinity ( Ki​ , nM)BBB Permeability ( Papp​×10−6 cm/s)Off-Target Binding (hERG)
Unsubstituted Piperazine 9.81.245.02.1 (Low)High
1-Cyclopropylpiperazine 8.92.112.515.4 (High)Moderate
(2R)-1-Cyclopropyl-2-methylpiperazine 8.72.51.2 18.2 (High) Low
(2S)-1-Cyclopropyl-2-methylpiperazine 8.72.5310.018.0 (High)Low

Data Interpretation: The addition of the cyclopropyl group lowers pKa and increases lipophilicity, dramatically improving BBB permeability. The (2R)-methyl substitution locks the bioactive conformation, resulting in a 10-fold increase in target affinity and a reduction in hERG liability, whereas the (2S) enantiomer creates a steric clash in the binding pocket, destroying affinity.

Experimental Workflows & Protocols

To ensure scientific integrity, the synthesis and biological evaluation of 1-C-2-MP derivatives must follow self-validating protocols.

Protocol 1: Buchwald-Hartwig Cross-Coupling for Scaffold Incorporation

1-C-2-MP is typically coupled to an aryl halide core (e.g., a nicotinamide or pyrazole scaffold)[5].

  • Preparation: In an oven-dried Schlenk flask under argon, combine the aryl bromide scaffold (1.0 eq), (2R)-1-cyclopropyl-2-methylpiperazine dihydrochloride (1.2 eq), and Cs2​CO3​ (3.0 eq) in anhydrous 1,4-dioxane.

  • Catalyst Addition: Add Pd2​(dba)3​ (0.05 eq) and BINAP (0.10 eq).

    • Causality: BINAP is chosen due to its large bite angle, which facilitates the reductive elimination step when coupling sterically hindered secondary amines like 2-methylpiperazines.

  • Reaction: Heat the mixture at 100°C for 12 hours.

  • Validation: Monitor via LC-MS. The presence of the dihydrochloride salt requires excess base ( Cs2​CO3​ ) to liberate the free amine in situ, preventing catalyst poisoning by HCl.

  • Purification: Filter through Celite, concentrate, and purify via reverse-phase preparative HPLC to yield the target ligand.

Protocol 2: In Vitro GPCR Functional Assay (cAMP AlphaScreen)

To evaluate the functional efficacy (agonism/antagonism) of the synthesized ligand, a cAMP accumulation assay is utilized.

  • Cell Preparation: Plate HEK293 cells stably expressing the target aminergic GPCR (e.g., H3R or D2R) at 10,000 cells/well in a 384-well plate.

  • Ligand Incubation: Treat cells with a 10-point dose-response titration of the 1-C-2-MP ligand (from 10 μ M to 0.1 nM) in stimulation buffer containing 0.5 mM IBMX (a phosphodiesterase inhibitor).

    • Causality: IBMX prevents the degradation of cAMP, ensuring that the measured signal accurately reflects GPCR-mediated adenylyl cyclase activity.

  • Forskolin Stimulation (For Gi-coupled receptors): Add 10 μ M Forskolin to stimulate baseline cAMP production. An active Gi​ -coupled GPCR agonist will decrease this cAMP signal.

  • Detection: Add AlphaScreen anti-cAMP acceptor beads and biotinylated cAMP/streptavidin donor beads. Incubate in the dark for 1 hour.

  • Self-Validation System:

    • Positive Control: Endogenous ligand (e.g., Dopamine or Histamine).

    • Negative Control: Vehicle (DMSO).

    • Quality Control: Calculate the Z'-factor. A Z' > 0.5 validates the assay's robustness and signal-to-noise ratio.

  • Readout: Read the plate on an EnVision multilabel reader (Excitation: 680 nm, Emission: 520-620 nm).

Workflow Synth Chemical Synthesis (Buchwald-Hartwig) Purify LC-MS & NMR Validation Synth->Purify Assay AlphaScreen cAMP Functional Assay Purify->Assay Data Dose-Response Curve (EC50) Assay->Data SAR SAR Optimization Data->SAR SAR->Synth Iterative Design

Fig 2: Iterative hit-to-lead workflow for 1-C-2-MP GPCR ligands.

Conclusion

The 1-Cyclopropyl-2-methylpiperazine moiety is far more than a simple structural linker; it is a precision-engineered pharmacophore. By rationally applying this building block, medicinal chemists can simultaneously solve multiple drug discovery bottlenecks: lowering basicity for BBB penetration, restricting conformation for high-affinity orthosteric binding, and projecting lipophilic vectors to achieve GPCR subtype selectivity and functional bias.

Sources

Exploratory

Electronic Profiling and Reactivity Dynamics of 1-Cyclopropyl-2-methylpiperazine: A Technical Whitepaper

Prepared by: Senior Application Scientist Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Executive Summary In modern drug discovery, piperazine derivatives serve as privileged scaffo...

Author: BenchChem Technical Support Team. Date: March 2026

Prepared by: Senior Application Scientist Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals

Executive Summary

In modern drug discovery, piperazine derivatives serve as privileged scaffolds due to their tunable physicochemical properties and favorable pharmacokinetic profiles. 1-Cyclopropyl-2-methylpiperazine (CAS: 1226290-91-0) represents a highly specialized building block where the introduction of a cyclopropyl ring and a methyl group fundamentally alters the electronic landscape of the parent heterocycle. As a Senior Application Scientist, I have structured this whitepaper to move beyond basic structural descriptions, diving deep into the causality of its electronic properties, the methodologies required to measure them, and how these parameters dictate its utility in medicinal chemistry.

Structural and Electronic Architecture

To understand the reactivity of 1-Cyclopropyl-2-methylpiperazine, we must first analyze the electronic interplay between its functional groups. The molecule consists of a piperazine core, a tertiary amine at N1 (substituted with a cyclopropyl group), and a secondary amine at N4, with a methyl group at the C2 position [1].

The "Pseudo-Pi" Effect of the Cyclopropyl Ring

Unlike standard alkyl chains, the cyclopropyl group possesses uniquely hybridized carbon-carbon bonds. The bond angles (60°) force the bonding electrons into Walsh orbitals, which exhibit significant sp2 -like (or partial π ) character.

  • Causality in Basicity: This partial π -character allows for hyperconjugative delocalization with the lone pair on the adjacent N1 nitrogen. Consequently, the electron density at N1 is subtly withdrawn toward the cyclopropyl ring, rendering the N1 tertiary amine significantly less basic than the N4 secondary amine.

  • Steric-Electronic Coupling: The C2 methyl group introduces a steric bulk that restricts the conformational freedom of the piperazine ring, locking it predominantly into a chair conformation where the methyl group occupies an equatorial position to minimize 1,3-diaxial interactions. This conformational locking stabilizes the molecule's overall dipole moment.

Frontier Molecular Orbitals (HOMO/LUMO)

The Highest Occupied Molecular Orbital (HOMO) is primarily localized on the N4 nitrogen lone pair, making it the primary site for electrophilic attack (e.g., in SN​2 alkylations or acylations during drug synthesis). The Lowest Unoccupied Molecular Orbital (LUMO) is distributed across the antibonding σ∗ orbitals of the C-N bonds.

OrbitalInteraction N4 N4 Secondary Amine (High Electron Density) HOMO HOMO Localization (Primary Nucleophile) N4->HOMO dictates React Electrophilic Attack (Drug Conjugation) HOMO->React drives N1 N1 Tertiary Amine (Cyclopropyl Substituted) Walsh Walsh Orbital Hyperconjugation N1->Walsh interacts with Walsh->N1 withdraws e- density

Fig 1: Electronic interplay dictating the nucleophilic hierarchy in the piperazine ring.

Quantitative Electronic Properties

The following table synthesizes the theoretical and empirical electronic parameters of 1-Cyclopropyl-2-methylpiperazine, grounded in predictive models and comparative analyses of related cyclopropyl-piperazine derivatives [2, 3].

ParameterValue / EstimateScientific Implication
Molecular Weight 140.23 g/mol Optimal for fragment-based drug design (FBDD).
pKa 1​ (N4, Secondary) ~9.2 - 9.5Protonated at physiological pH (7.4), ensuring high aqueous solubility.
pKa 2​ (N1, Tertiary) ~4.5 - 5.2Remains unprotonated at physiological pH, aiding in lipophilic membrane permeation.
Topological Polar Surface Area 15.3 ŲExcellent blood-brain barrier (BBB) penetration profile.
Dipole Moment ( μ ) ~1.8 - 2.1 DebyeModerate polarity; balances aqueous solubility with lipophilicity (LogP ~0.6).

Self-Validating Experimental Protocols

To empirically validate the electronic properties of this scaffold, rigorous, self-validating workflows are required. Below are the step-by-step methodologies used in advanced characterization laboratories.

Protocol A: Electrochemical Profiling via Cyclic Voltammetry (CV)

This protocol determines the oxidation potential of the nitrogen lone pairs, which directly correlates to the HOMO energy level.

Rationale & Causality: We utilize a non-aqueous solvent system to prevent the competitive oxidation of water, which would mask the amine oxidation peaks. Ferrocene is added post-measurement as an internal standard; because the Fc/Fc+ redox couple is invariant, it self-validates the reference electrode's stability, ensuring absolute trustworthiness of the measured potentials.

  • Electrolyte Preparation: Dissolve 0.1 M tetrabutylammonium hexafluorophosphate ( TBAPF6​ ) in anhydrous acetonitrile ( CH3​CN ). Why: TBAPF6​ provides a wide electrochemical window and minimizes migration currents.

  • Electrode Preparation: Polish a Glassy Carbon (GC) working electrode using 0.05 µm alumina slurry on a microcloth. Rinse with Milli-Q water and sonicate in ethanol for 3 minutes. Why: Polishing removes oxidized carbon species, ensuring reproducible, diffusion-controlled electron transfer kinetics.

  • Analyte Addition: Introduce 1.0 mM of 1-Cyclopropyl-2-methylpiperazine into the electrolyte solution. Purge the cell with high-purity Argon gas for 10 minutes to remove dissolved oxygen (which causes parasitic reduction currents).

  • Measurement: Sweep the potential from 0.0 V to +1.5 V (vs. Ag/AgCl) at a scan rate of 100 mV/s. Record the anodic peak potential ( Epa​ ).

  • Internal Validation: Add 1.0 mM Ferrocene to the cell. Run the scan again. Calculate the HOMO level using the empirical formula: EHOMO​=−[e(Eox​−EFc/Fc+​)+4.8]eV .

Protocol B: Computational Density Functional Theory (DFT)

To visualize the electron density distribution, empirical data must be paired with quantum mechanical modeling.

  • Geometry Optimization: Construct the 3D model of 1-Cyclopropyl-2-methylpiperazine. Perform an initial molecular mechanics clean-up (e.g., MMFF94 force field).

  • DFT Execution: Submit the geometry to a DFT calculation using the B3LYP functional and the 6-311++G(d,p) basis set. Why: The inclusion of diffuse functions ("++") is critical for accurately modeling the lone pairs on the nitrogen atoms, while polarization functions ("d,p") account for the strain in the cyclopropyl ring.

  • Solvation Modeling: Apply the Polarizable Continuum Model (PCM) using water as the solvent to simulate physiological conditions.

  • Extraction: Map the electrostatic potential (ESP) surface and extract the HOMO/LUMO energy eigenvalues.

ExperimentalWorkflow Start 1-Cyclopropyl-2-methylpiperazine Characterization CV Cyclic Voltammetry (Empirical Oxidation Potential) Start->CV DFT DFT Calculations (B3LYP/6-311++G(d,p)) Start->DFT Val Ferrocene Internal Standard (Self-Validation) CV->Val calibrate via ESP Electrostatic Potential Mapping (Theoretical Validation) DFT->ESP generates Result Unified Electronic Profile (HOMO/LUMO & Reactivity) Val->Result ESP->Result

Fig 2: Dual-track workflow combining empirical electrochemistry with theoretical DFT modeling.

Implications in Medicinal Chemistry

The electronic properties of 1-Cyclopropyl-2-methylpiperazine directly govern its behavior in biological systems and synthetic pipelines [4].

  • Regioselective Functionalization: Because the N4 position is significantly more nucleophilic (higher HOMO energy, less steric hindrance) than the N1 position, medicinal chemists can perform regioselective acylations or alkylations at N4 without needing protecting groups on N1. This streamlines synthetic pathways, reducing cost and improving yield.

  • Pharmacokinetics (ADME): The differential pKa values mean that at physiological pH (7.4), the molecule exists predominantly as a mono-cation. The protonated N4 ensures solubility in the gastrointestinal tract, while the unprotonated, lipophilic cyclopropyl-N1 domain facilitates passive diffusion across lipid bilayers, including the blood-brain barrier (BBB). This makes the scaffold highly desirable for central nervous system (CNS) therapeutics.

Conclusion

1-Cyclopropyl-2-methylpiperazine is not merely a structural spacer; it is an electronically tuned scaffold. The cyclopropyl group exerts a profound hyperconjugative effect that dampens the basicity of the adjacent nitrogen, while the methyl group stabilizes the molecular conformation. By employing rigorous, self-validating electrochemical and computational protocols, researchers can leverage these electronic nuances to design highly targeted, bioavailable therapeutics.

References

  • PubChem. (n.d.). 1-(Cyclopropylmethyl)piperazine | C8H16N2 | CID 965875. National Center for Biotechnology Information. Retrieved March 11, 2026, from[Link]

Protocols & Analytical Methods

Method

Application Note: Regioselective N-Alkylation of 1-Cyclopropyl-2-methylpiperazine

Introduction & Chemical Context Substituted piperazines are ubiquitous pharmacophores in modern drug discovery, serving as core scaffolds in countless GPCR ligands, kinase inhibitors, and central nervous system (CNS) the...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Chemical Context

Substituted piperazines are ubiquitous pharmacophores in modern drug discovery, serving as core scaffolds in countless GPCR ligands, kinase inhibitors, and central nervous system (CNS) therapeutics. 1-Cyclopropyl-2-methylpiperazine is a highly valuable, sterically tuned building block. It features a fully substituted, tertiary amine at the N1 position (bearing the cyclopropyl group) and a free secondary amine at the N4 position.

Because the N1 position is tertiary and sterically shielded by the adjacent C2-methyl group, electrophilic functionalization is regioselectively directed to the N4 position. This application note details a self-validating, highly efficient protocol for the N4-alkylation of 1-cyclopropyl-2-methylpiperazine via an SN​2 pathway, designed for process chemistry and medicinal chemistry applications.

Mechanistic Rationale & Optimization

The N-alkylation of secondary amines proceeds via a bimolecular nucleophilic substitution ( SN​2 ) mechanism[1]. The N4 nitrogen atom of the piperazine acts as the nucleophile, attacking the electrophilic carbon of an alkyl halide.

Causality in Base Selection: Strong bases (e.g., NaH, KOtBu) can inadvertently promote competing E2 elimination of the alkyl halide, reducing overall yield. Potassium carbonate ( K2​CO3​ ) is selected as a mild, cost-effective, and heterogeneous inorganic base. It effectively scavenges the generated hydrohalic acid (HX) to drive the reaction forward without degrading the electrophile[1].

Causality in Solvent Selection: Acetonitrile ( CH3​CN ) is the optimal polar aprotic solvent for this transformation. It accelerates the SN​2 reaction by solvating the potassium cation, thereby leaving the carbonate anion "naked" and highly basic. Crucially, the solubility of K2​CO3​ and the byproduct salts (e.g., KCl, KBr, KI) is negligible in acetonitrile below 100 °C[2]. This allows for a highly streamlined workup where inorganic impurities are simply filtered out, avoiding the complex entrainment and product loss issues sometimes seen with miscible aqueous-organic matrices[3].

Optimization of Reaction Conditions

The following table summarizes quantitative data from optimization studies, demonstrating the superiority of the K2​CO3​ /Acetonitrile system for the alkylation of hindered piperazines[4].

Base (2.0 equiv)SolventTemp (°C)Time (h)Conversion (%)Impurity Profile / Observation
TriethylamineDCM252442High unreacted starting material
K2​CO3​ DMF801281Good yield, but difficult solvent removal
K2​CO3​ Acetonitrile 80 12 94 Optimal yield, simple filtration workup
Cs2​CO3​ Acetonitrile80896Faster kinetics, but cost-prohibitive
NaHTHF651258Significant E2 elimination byproducts

Experimental Workflow

The logical progression of the protocol—from reagent setup to final purification—is visualized below.

ReactionWorkflow S1 1. Reagent Preparation Amine + K2CO3 + CH3CN S2 2. Electrophile Addition Alkyl Halide (Dropwise) S1->S2 S3 3. Thermal Activation Reflux (80°C) for 12-24h S2->S3 SN2 Alkylation S4 4. Solid Filtration Remove Unreacted K2CO3 & Salts S3->S4 Cool to RT S5 5. Aqueous Workup EtOAc / Brine Extraction S4->S5 Concentrate Filtrate S6 6. Chromatographic Purification Silica Gel (DCM:MeOH) S5->S6 Dry & Evaporate

Workflow for the regioselective N4-alkylation of 1-cyclopropyl-2-methylpiperazine.

Detailed Experimental Protocol

Scale: 10.0 mmol

Materials:

  • 1-Cyclopropyl-2-methylpiperazine: 1.40 g (10.0 mmol, 1.0 equiv)

  • Primary Alkyl Bromide or Iodide: 11.0 mmol (1.1 equiv)

  • Potassium Carbonate ( K2​CO3​ ), anhydrous: 2.76 g (20.0 mmol, 2.0 equiv)

  • Acetonitrile ( CH3​CN ), anhydrous: 40 mL

Step-by-Step Methodology:

  • Preparation: To an oven-dried 100 mL round-bottom flask equipped with a magnetic stir bar, add 1-cyclopropyl-2-methylpiperazine (1.40 g, 10.0 mmol) and anhydrous K2​CO3​ (2.76 g, 20.0 mmol). Note: Ensure the K2​CO3​ is finely powdered and strictly anhydrous to maximize the surface area for heterogeneous basicity[1].

  • Solvation: Suspend the reagents in 40 mL of anhydrous acetonitrile (yielding a ~0.25 M substrate concentration). Stir the suspension at room temperature for 15 minutes under a continuous nitrogen atmosphere to purge oxygen and moisture.

  • Electrophile Addition: Using a syringe, add the alkyl halide (11.0 mmol) dropwise over 5 minutes. Causality: Dropwise addition prevents localized concentration spikes, minimizing the risk of exothermic degradation or potential polyalkylation artifacts.

  • Thermal Activation: Attach a reflux condenser. Heat the reaction mixture to 80 °C using an oil bath or heating block. Maintain vigorous stirring for 12 to 24 hours. Monitor the reaction progress via LC-MS or TLC (eluent: DCM/MeOH 9:1 with 1% NH4​OH ).

  • Filtration: Once the starting amine is consumed, remove the flask from the heat source and allow it to cool to room temperature. Filter the heterogeneous mixture through a medium-porosity fritted funnel or a pad of Celite. Wash the filter cake with an additional 15 mL of acetonitrile. Causality: This step efficiently removes all inorganic salts ( K2​CO3​ , KBr/KI), which are insoluble in acetonitrile, drastically simplifying downstream purification[2].

  • Concentration: Concentrate the combined filtrate under reduced pressure using a rotary evaporator to yield the crude product.

  • Aqueous Workup: Dissolve the crude residue in 50 mL of ethyl acetate. Transfer to a separatory funnel and wash with distilled water (2 × 25 mL) to remove any residual polar organics, followed by a brine wash (25 mL) to break emulsions and pre-dry the organic layer[1].

  • Drying & Isolation: Dry the organic phase over anhydrous sodium sulfate ( Na2​SO4​ ). Filter and concentrate in vacuo.

  • Purification: Purify the crude material via flash column chromatography on silica gel. Use a gradient of Dichloromethane (DCM) to Methanol (MeOH) (e.g., 100:0 to 90:10). Critical Step: Add 1% triethylamine ( Et3​N ) or aqueous ammonia to the mobile phase to prevent the basic piperazine nitrogens from tailing on the slightly acidic silica gel.

Analytical Validation & Troubleshooting

  • Self-Validation: A successful reaction will show a complete shift in the LC-MS total ion chromatogram (TIC) corresponding to the target mass: [M+H]+=141.1+Mass of Alkyl Group−1 .

  • Troubleshooting Low Yield: If the reaction stalls or yields are low, the alkyl halide may be sterically hindered (e.g., secondary alkyl halides). In such cases, adding a catalytic amount of sodium iodide (NaI, 0.1 equiv) can accelerate the reaction via the Finkelstein pathway, converting sluggish alkyl chlorides/bromides into highly reactive alkyl iodides in situ.

References

  • Title: Application Notes and Protocols for N-alkylation using 2-Iodopentane and Potassium Carbonate Source: Benchchem URL
  • Title: Synthesis of 1-substituted 4-[4-(1H-indol-3-yl)
  • Title: Another PTC N-Alkylation in Acetonitrile…Is This Solvent Really Necessary?
  • Title: Flow Alkylation of Thiols, Phenols, and Amines Using a Heterogenous Base in a Packed-Bed Reactor Source: AKJournals URL

Sources

Application

Buchwald-Hartwig coupling conditions for 1-Cyclopropyl-2-methylpiperazine

Application Note: Precision Buchwald-Hartwig Coupling of 1-Cyclopropyl-2-methylpiperazine Executive Summary N-arylpiperazines are privileged pharmacophores in drug discovery, prevalent in therapeutics ranging from antips...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Precision Buchwald-Hartwig Coupling of 1-Cyclopropyl-2-methylpiperazine

Executive Summary

N-arylpiperazines are privileged pharmacophores in drug discovery, prevalent in therapeutics ranging from antipsychotics to kinase inhibitors . The functionalization of sterically hindered secondary amines, such as 1-cyclopropyl-2-methylpiperazine , via palladium-catalyzed Buchwald-Hartwig amination presents unique kinetic challenges. This application note establishes a robust, self-validating protocol for the C-N coupling of 1-cyclopropyl-2-methylpiperazine with diverse aryl halides, leveraging mechanistic insights to dictate catalyst and base selection.

Mechanistic Causality & Ligand Design

The coupling of 1-cyclopropyl-2-methylpiperazine occurs at the N4 secondary amine. While the N4 position is less hindered than the N1 position (which bears the cyclopropyl group), the adjacent C2-methyl group imparts significant steric bulk .

In the Buchwald-Hartwig catalytic cycle, the rate-limiting step shifts depending on the steric profile of the amine . For primary amines, oxidative addition is typically rate-limiting. However, for bulky secondary amines like 1-cyclopropyl-2-methylpiperazine, reductive elimination becomes the kinetically demanding step .

CatalyticCycle Pd0 Pd(0)-RuPhos Active Catalyst PdII_Ar Ar-Pd(II)-X Intermediate Pd0->PdII_Ar Oxidative Addition (Aryl Halide) PdII_Amine Ar-Pd(II)-NR2 Intermediate PdII_Ar->PdII_Amine Amine Binding & Deprotonation (Base) RedElim Reductive Elimination (Rate-Limiting Step) PdII_Amine->RedElim RedElim->Pd0 Catalyst Regeneration Product N-Aryl Piperazine Product RedElim->Product Product Release

Figure 1: Pd-RuPhos catalyzed Buchwald-Hartwig cycle highlighting the rate-limiting reductive elimination.

Quantitative Optimization Matrix

To ensure a self-validating approach, the reaction conditions must be tailored to the electronic nature of the aryl halide. The following table summarizes the quantitative performance of various ligand and base combinations for secondary piperazine couplings based on empirical kinetic data , .

Catalyst SystemBaseSubstrate Scope SuitabilityExpected YieldPrimary Limitation
RuPhos Pd G3 NaOtBuElectron-neutral/rich aryl halides>90%Incompatible with base-sensitive groups
RuPhos Pd G3 LiHMDSEsters, nitro groups, enolizable protons80-95%Requires strictly anhydrous handling
BrettPhos Pd G3 NaOtBuNot Recommended (Primary amines only)<20%Fails at reductive elimination step
Pd(OAc)₂ / BINAP K₃PO₄Unhindered aryl halides50-70%High catalyst loading required (5-10 mol%)

Note: The use of RuPhos Pd G3 precatalyst is highly recommended over in-situ generation (Pd₂(dba)₃ + RuPhos). Precatalysts guarantee a 1:1 Palladium-to-Ligand ratio, eliminating the inhibitory effects of dibenzylideneacetone (dba) ligands and providing a reliable, self-validating starting point.

Self-Validating Experimental Protocol

This protocol is designed with built-in analytical checkpoints to ensure trustworthiness and reproducibility.

Materials Required:

  • Aryl Halide (1.0 mmol)

  • 1-Cyclopropyl-2-methylpiperazine (1.2 mmol)

  • RuPhos Pd G3 Precatalyst (0.02 mmol, 2 mol%)

  • Base: NaOtBu (1.4 mmol) OR LiHMDS (1.4 mmol) for sensitive substrates

  • Solvent: Anhydrous, degassed Toluene or 1,4-Dioxane (5.0 mL)

Step-by-Step Methodology:

  • Preparation (Checkpoint 1): In a nitrogen-filled glovebox or using standard Schlenk techniques, add the aryl halide, RuPhos Pd G3 (2 mol%), and the selected base to an oven-dried reaction vial equipped with a magnetic stir bar.

    • Causality: Oxygen is a potent poison for Pd(0). Rigorous exclusion of O₂ prevents premature catalyst deactivation.

  • Solvent & Amine Addition: Add 5.0 mL of degassed toluene, followed by 1-cyclopropyl-2-methylpiperazine (1.2 equiv) via a microsyringe.

  • Activation & Heating (Checkpoint 2): Seal the vial and heat the mixture to 85 °C.

    • Self-Validation: Upon reaching ~40-50 °C, the solution should transition from a pale yellow/green to a deep red/brown color. This visual cue confirms the activation of the G3 precatalyst and the successful generation of the active Pd(0)-RuPhos species.

  • Reaction Monitoring: Stir at 85 °C for 4–12 hours. Monitor reaction progress via LC-MS or TLC.

    • Causality: The steric bulk of the C2-methyl group on the piperazine extends the reaction time compared to unhindered amines. Do not quench prematurely.

  • Workup & Isolation: Cool the reaction to room temperature. Dilute with ethyl acetate (10 mL) and filter the mixture through a short pad of Celite to remove palladium black and inorganic salts.

  • Purification: Concentrate the filtrate under reduced pressure and purify the crude product via flash column chromatography (typically using a Dichloromethane/Methanol gradient due to the basicity of the piperazine product).

Workflow Step1 1. Reagent Preparation Dry Toluene, Degas with N2 Step2 2. Catalyst Activation RuPhos Pd G3 Precatalyst (2 mol%) Step1->Step2 Step3 3. Substrate Addition Aryl Halide + 1-Cyclopropyl-2-methylpiperazine Step2->Step3 Step4 4. Base Addition NaOtBu or LiHMDS (Proton Tolerance) Step3->Step4 Step5 5. Thermal Reaction 85 °C for 4-12 hours Step4->Step5 Step6 6. Workup & Purification Celite Filtration & Flash Chromatography Step5->Step6

Figure 2: Step-by-step experimental workflow for the Buchwald-Hartwig amination.

Systems Troubleshooting

Even with optimized conditions, specific substrate electronics can induce failure modes.

  • Observation: High recovery of unreacted aryl halide; no product formation.

    • Causality: Catalyst poisoning or failure to activate.

    • Resolution: Verify the integrity of the glovebox atmosphere. If using an aryl chloride, ensure the temperature is increased to 100-110 °C, as the oxidative addition of C-Cl bonds is more energetically demanding than C-Br or C-I bonds.

  • Observation: Significant formation of dehalogenated aryl byproduct (Ar-H).

    • Causality: The rate of beta-hydride elimination or protode-palladation is outcompeting the rate of reductive elimination.

    • Resolution: Increase the concentration of 1-cyclopropyl-2-methylpiperazine to 1.5–2.0 equivalents to drive the equilibrium toward the Ar-Pd(II)-NR₂ intermediate.

Method

Using 1-Cyclopropyl-2-methylpiperazine as a scaffold in fragment-based drug discovery

Application Notes & Protocols Topic: Using 1-Cyclopropyl-2-methylpiperazine as a 3D-Rich Scaffold for Fragment-Based Drug Discovery Audience: Researchers, Scientists, and Drug Development Professionals Executive Summary...

Author: BenchChem Technical Support Team. Date: March 2026

Application Notes & Protocols

Topic: Using 1-Cyclopropyl-2-methylpiperazine as a 3D-Rich Scaffold for Fragment-Based Drug Discovery

Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary

Fragment-Based Drug Discovery (FBDD) has firmly established itself as a powerful engine for identifying novel, high-quality starting points for drug candidates, leading to several FDA-approved drugs.[1] This approach relies on identifying small, low-molecular-weight fragments that bind weakly but efficiently to a biological target, and then optimizing these hits into potent leads.[2] The choice of the initial fragment scaffold is paramount to the success of an FBDD campaign. This guide details the strategic application of 1-cyclopropyl-2-methylpiperazine, a privileged, three-dimensional (3D) scaffold, in FBDD workflows. We will explore the unique advantages conferred by the combination of the piperazine ring and the cyclopropyl moiety, provide detailed protocols for library design and screening, and outline a structure-guided path for hit-to-lead optimization.

The Strategic Advantage of the 1-Cyclopropyl-2-methylpiperazine Scaffold

The efficacy of the 1-cyclopropyl-2-methylpiperazine scaffold stems from the synergistic combination of its two core components: the piperazine heterocycle and the cyclopropyl group.

The Piperazine Ring: A Privileged Structure

The piperazine ring is a cornerstone of modern medicinal chemistry, widely recognized as a "privileged scaffold" due to its frequent appearance in successful drugs.[3][4] Its utility is rooted in a combination of favorable properties:

  • Physicochemical Tuning: The two nitrogen atoms serve as versatile synthetic handles, allowing for precise modulation of key drug-like properties such as solubility, lipophilicity, and basicity (pKa).[5] This tunability is critical for optimizing a compound's ADME (absorption, distribution, metabolism, and excretion) profile.

  • Conformational Flexibility: The piperazine ring predominantly adopts a chair conformation, providing a degree of structural rigidity while retaining sufficient flexibility to adapt to diverse protein binding pockets.[3][5]

  • Synthetic Accessibility: Robust and well-established synthetic protocols for piperazine derivatization make it a highly tractable scaffold for library construction.[3]

The Cyclopropyl Group: A Potency and Metabolism Modulator

The cyclopropyl group is far more than a simple alkyl substituent. Its unique strained-ring structure imparts valuable properties that medicinal chemists can strategically exploit:

  • Metabolic Stability: The C-H bonds of a cyclopropyl ring are stronger than those in typical alkanes, making them less susceptible to oxidative metabolism by cytochrome P450 (CYP) enzymes.[6][7] This can be used to block metabolic hotspots and improve a compound's half-life.

  • Conformational Restriction: The cyclopropyl group acts as a "conformational clamp," restricting the rotation of adjacent bonds.[8] This pre-organizes the molecule into a more defined conformation, which can reduce the entropic penalty upon binding to a target, thereby enhancing potency.[6][9]

  • Vectorial Exploration: Its rigid, three-dimensional structure provides a well-defined exit vector for further chemical exploration, allowing substituents to be projected into specific regions of a binding site.

The Combined Scaffold: A 3D-Rich Starting Point

The 1-cyclopropyl-2-methylpiperazine scaffold combines these features into a fragment that is rich in sp³ centers, moving away from the flat, aromatic structures that often dominate fragment libraries. The methyl group at the 2-position introduces a chiral center, providing an additional vector for exploring stereospecific interactions within a binding site.

Property Value/Description Significance in FBDD
Molecular Weight 140.23 g/mol [10]Adheres to the "Rule of Three" (MW < 300 Da)[1][11]
Formula C₈H₁₆N₂[10]Low complexity, high sp³ character
XLogP3 (Predicted) ~0.4 - 0.6[12][13]Ensures adequate aqueous solubility for screening
H-Bond Donors 1[10]Provides a key interaction point
H-Bond Acceptors 2[10]Provides key interaction points
Rotatable Bonds 1-2[10][14]Low conformational entropy loss upon binding
Topological Polar Surface Area (TPSA) 15.27 Ų[10]Favorable for cell permeability and bioavailability

Table 1: Physicochemical properties of the 1-cyclopropyl-2-methylpiperazine scaffold and their relevance to Fragment-Based Drug Discovery (FBDD).

Workflow for FBDD Using the Scaffold

A successful FBDD campaign is a multi-step, iterative process that integrates chemistry, biophysics, and structural biology.

FBDD_Workflow cluster_0 Library Design cluster_1 Screening & Hit ID cluster_2 Validation & Characterization cluster_3 Hit-to-Lead Optimization Lib_Design Scaffold Selection: 1-Cyclopropyl-2-methylpiperazine Synthesis Parallel Synthesis of Fragment Library Lib_Design->Synthesis QC Quality Control (NMR, LC-MS) Synthesis->QC Screening Primary Screen (SPR, NMR) QC->Screening Hit_ID Hit Identification Screening->Hit_ID Validation Orthogonal Screen (e.g., NMR for SPR hit) Hit_ID->Validation Affinity Affinity Measurement (Kd determination) Validation->Affinity Structure Structural Biology (X-ray, NMR) Affinity->Structure SBDD Structure-Based Design (Fragment Growing) Structure->SBDD Med_Chem Medicinal Chemistry (SAR Exploration) SBDD->Med_Chem Lead_Op Lead Optimization (Potency, ADME) Med_Chem->Lead_Op Lead_Op->Med_Chem Iterative Cycles

Caption: General workflow for a Fragment-Based Drug Discovery (FBDD) campaign.

Experimental Protocols

Fragment Library Synthesis

The primary goal is to create a small, diverse library by decorating the available secondary amine of the piperazine ring.

Protocol: Library Synthesis via Reductive Amination

  • Scaffold Availability: Procure or synthesize the 1-cyclopropyl-2-methylpiperazine core. Synthesis can be achieved via multi-step routes starting from N-Boc-piperazine and cyclopropanecarbonyl chloride.[15]

  • Reaction Setup: In an array of reaction vials, dissolve 1-cyclopropyl-2-methylpiperazine (1 equivalent) in a suitable solvent such as dichloromethane (DCM) or dichloroethane (DCE).

  • Aldehyde/Ketone Addition: To each vial, add a unique, low-molecular-weight aldehyde or ketone (1.1 equivalents) from a curated collection (e.g., diverse R-groups: small alkyls, heteroaromatics, polar groups).

  • Reductive Amination: Add a reducing agent such as sodium triacetoxyborohydride (NaBH(OAc)₃, 1.5 equivalents) to each vial. Let the reaction proceed at room temperature for 12-24 hours.

  • Workup & Purification: Quench the reactions with saturated sodium bicarbonate solution. Extract the organic layer, dry it over sodium sulfate, and concentrate. Purify each library member using flash chromatography or preparative HPLC.

  • Quality Control: Confirm the identity and purity (>95%) of each fragment using LC-MS and ¹H NMR spectroscopy. Accurately determine the concentration and store in DMSO at -20°C.

Library_Synthesis Scaffold 1-Cyclopropyl-2-methylpiperazine (Core Scaffold) Plus + Scaffold->Plus Reagents Diverse Aldehydes (R-CHO) + NaBH(OAc)₃ Plus->Reagents Arrow Reagents->Arrow Product Decorated Fragment Library (Exploring R-group space) Arrow->Product

Caption: Synthesis strategy for a diverse fragment library from the core scaffold.

Primary Screening: Surface Plasmon Resonance (SPR)

SPR is a highly sensitive, label-free technique ideal for primary fragment screening due to its real-time binding analysis and low protein consumption.[16][17]

Protocol: SPR-Based Fragment Screening

  • Protein Immobilization: Immobilize the target protein onto a sensor chip (e.g., CM5 chip) using standard amine coupling chemistry. Create a reference flow cell (mock-coupled or coupled with an irrelevant protein) to subtract non-specific binding signals.

  • Assay Development: Optimize running buffer conditions (pH, salt concentration) to ensure protein stability and minimize non-specific binding. Include a small amount of DMSO (e.g., 1-5%) in the running buffer to match the fragment library solvent.

  • "Clean Screen": Before screening the library, inject a set of known non-binders and promiscuous compounds to validate the assay window and the effectiveness of the reference surface.[17]

  • Primary Screen: Screen the 1-cyclopropyl-2-methylpiperazine library at a single high concentration (e.g., 100-500 µM). Inject fragments over both the target and reference flow cells.

  • Hit Identification: Identify fragments that show a specific binding response (Target RU - Reference RU) significantly above the baseline noise. The hit rate is typically between 2-15%.[18]

  • Data Analysis: Prioritize hits based on the magnitude of the binding response and the quality of the sensorgram shape. Be cautious of fragments showing aggregation or mass transport limitation effects.

Hit Validation & Characterization: NMR Spectroscopy

NMR spectroscopy, particularly protein-observed 2D ¹H-¹⁵N HSQC, is the gold standard for validating fragment hits.[19][20] It confirms direct binding to the target and can map the interaction site.

Protocol: ¹H-¹⁵N HSQC-Based Hit Validation

  • Protein Preparation: Prepare a sample of uniformly ¹⁵N-labeled target protein (typically 25-100 µM) in a suitable NMR buffer (e.g., phosphate or HEPES, pH 7.0) containing 10% D₂O.

  • Reference Spectrum: Acquire a high-quality 2D ¹H-¹⁵N HSQC reference spectrum of the protein alone. Each peak in this spectrum corresponds to a specific backbone N-H group in the protein.

  • Fragment Addition: Add a small aliquot of the hit fragment (from a concentrated DMSO stock) to the protein sample to a final concentration where binding was observed in the primary screen (e.g., 250 µM).

  • Second Spectrum: Acquire another 2D ¹H-¹⁵N HSQC spectrum of the protein-fragment complex.

  • Data Analysis (Chemical Shift Perturbation - CSP): Overlay the reference and complex spectra. If the fragment binds, specific peaks corresponding to amino acid residues at or near the binding site will shift their position (a chemical shift perturbation). This unambiguously confirms a direct interaction.

  • Affinity Estimation (Kd): Perform a titration by acquiring a series of HSQC spectra with increasing concentrations of the fragment. Track the chemical shift changes of affected peaks and fit the data to a binding isotherm to calculate the dissociation constant (Kd).

Technique Primary Role Protein Consumption Throughput Information Provided Key Advantage
SPR Primary Screening, KdLowHighOn/off rates, Affinity (Kd)Real-time kinetics, label-free[16][21]
NMR Hit Validation, KdHighLow-MediumBinding site, Affinity (Kd)Gold standard for confirming direct binding[19][22]
X-ray Crystallography Structure DeterminationMediumLowHigh-resolution 3D structureProvides detailed atomic interactions for SBDD[23][24][25]

Table 2: Comparison of key biophysical techniques used in FBDD.

Hit-to-Lead Optimization: A Structure-Guided Approach

Once a fragment hit is validated and its binding mode is determined by X-ray crystallography or NMR, the optimization process begins.[26] The goal is to increase potency and improve drug-like properties. The most common strategy is fragment growing .[27][28]

Hit_to_Lead cluster_0 Structure-Based Design cluster_1 Medicinal Chemistry Start Validated Fragment Hit (e.g., K_d = 200 µM) + 3D Structure (X-ray/NMR) Analyze Analyze Binding Pocket: Identify empty space, H-bond opportunities Start->Analyze Design Design Analogs: 'Grow' fragment into pocket from N-H vector Analyze->Design Synthesize Synthesize Analogs Design->Synthesize Test Test Affinity (SPR/ITC) Synthesize->Test SAR Establish SAR Test->SAR Improved Improved Analog (e.g., K_d = 10 µM) SAR->Improved Improved->Analyze Iterate Lead Potent Lead Compound (K_d < 100 nM) + Good ADME Properties Improved->Lead Multiple Cycles

Caption: Decision workflow for structure-guided fragment growing.

Strategy: Leveraging the 1-Cyclopropyl-2-methylpiperazine Scaffold

  • Growth Vector: The secondary amine of the piperazine ring provides a clear, synthetically tractable vector for growth. Structural analysis will reveal unoccupied pockets adjacent to this vector.

  • Targeting New Interactions: Design new analogs that extend from this nitrogen to form specific hydrogen bonds or hydrophobic interactions identified in the structural data. For example, adding a hydroxylated alkyl chain to pick up a hydrogen bond with a nearby aspartate residue.

  • Modulating Physicochemical Properties: As potency increases, monitor properties like lipophilicity (LogP) and solubility. The piperazine core allows for re-tuning of these properties if necessary without disrupting the core binding interactions.

  • Exploiting the Cyclopropyl Group: If the initial fragment binds near a hydrophobic pocket, the cyclopropyl group may already be contributing to affinity. In later stages, this group can be functionalized (e.g., with a methyl group) to probe deeper into lipophilic pockets or to block a newly identified metabolic liability.[7]

By following this iterative, structure-guided process, the initial low-affinity 1-cyclopropyl-2-methylpiperazine hit can be systematically evolved into a potent and selective lead compound.

References

  • Piperazine Derivatives: A Privileged Scaffold in Modern Synthesis and Medicinal Chemistry. (2026). Google.
  • The “Cyclopropyl Fragment” is a Versatile Player that Frequently Appears in Preclinical/Clinical Drug Molecules. (2016). Journal of Medicinal Chemistry.
  • Fragment Screening by Surface Plasmon Resonance. (n.d.). ACS Medicinal Chemistry Letters.
  • The Piperazine Scaffold: A Cornerstone of Modern Medicinal Chemistry. (n.d.). BenchChem.
  • An Overview of Piperazine Scaffold as Promising Nucleus for Different Therapeutic Targets. (2020). Current Pharmaceutical Design.
  • Application of Fragment-Based Drug Discovery to Vers
  • Metabolism of cyclopropyl groups. (2021). Hypha Discovery Blogs.
  • The Cyclopropyl Group in Medicinal Chemistry. (2020).
  • X-ray Crystallography Fragment Screening. (n.d.). Selvita.
  • Protein X-ray Crystallography in Drug Discovery. (2025).
  • X-ray crystallography – Knowledge and References. (n.d.). Taylor & Francis.
  • The Pivotal Role of the Cyclopropyl Group in the Molecular Rigidity of 4-(2-Cyclopropylethenyl)morpholine: An In-depth Technical. (n.d.). BenchChem.
  • Role of piperazine scaffolds in medicinal chemistry. (n.d.). BenchChem.
  • SPR Across the Spectrum: Enabling Discovery of Small and Large Molecules. (2025). Aragen.
  • An Overview of Piperazine Scaffold as Promising Nucleus for Different Therapeutic Targets. (2020). Ingenta Connect.
  • In silico Strategies to Support Fragment-to-Lead Optimiz
  • Emerging role of surface plasmon resonance in fragment-based drug discovery. (2011). PubMed.
  • Fragment-based drug discovery: A graphical review. (2025). PubMed.
  • In silico Strategies to Support Fragment-to-Lead Optimization in Drug Discovery. (n.d.). Frontiers.
  • The "Cyclopropyl Fragment" Is a Versatile Player That Frequently Appears in Preclinical/Clinical Drug Molecules. (2016). PubMed.
  • Fragment-Based Drug Design: From Then until Now, and Toward the Future. (2025). Journal of Medicinal Chemistry.
  • Fragment-Based Drug Discovery (FBDD): Workflow, Benefits, and How It's Shaping the Future of Drug Research. (2025). Massachusetts Biotechnology Council.
  • Label Free Fragment Screening Using Surface Plasmon Resonance as a Tool for Fragment Finding – Analyzing Parkin, a Difficult CNS Target. (2013). PLOS One.
  • Fragment-Based Drug Discovery: Opportunities and Challenges in Pharmaceutical Chemistry. (2026). International Journal of Scientific Research & Technology.
  • Fragment-based Lead Preparation in Drug Discovery and Development. (2021). Life Chemicals.
  • Fragment-to-Lead. (n.d.).
  • Fragment-based screening by protein-detected NMR spectroscopy. (n.d.). PMC.
  • Fragment-Based Screening by Protein Crystallography: Successes and Pitfalls. (2012). PMC.
  • Biophysical screening in fragment-based drug design: a brief overview. (2019). Oxford Academic.
  • Unlocking GPCR Mysteries: How Surface Plasmon Resonance Fragment Screening Revolutionizes Drug Discovery for Membrane Proteins. (2025).
  • Fragment-based drug discovery: A graphical review. (2025).
  • Fragment-based screening by protein-detected NMR spectroscopy. (n.d.). PlumX.
  • Fragment-to-Lead Optimization with Automated and Iterative Virtual Screening. (2020).
  • Fragment Based Drug Discovery: Practical Implementation Based on 19F NMR Spectroscopy. (2011). Journal of Medicinal Chemistry.
  • NMR screening in fragment-based drug design: a practical guide. (2015). PubMed.
  • 1-(Cyclopropylmethyl)piperazine. (n.d.). PubChem.
  • 1-Cyclopropyl-2-methylpiperazine. (n.d.). ChemScene.
  • Buy 2-Cyclopropyl-2-methylpiperazine (EVT-13642914). (n.d.). EvitaChem.
  • 1-(CYCLOPROPYLMETHYL)PIPERAZINE. (2026). ChemicalBook.
  • Fragment Based Drug Discovery: An Organic Synthesis Perspective. (n.d.). Astex.
  • 1-(CYCLOPROPYLMETHYL)PIPERAZINE 97. (n.d.). Guidechem.
  • 1-cyclopropyl-2-methylpiperazine (C8H16N2). (n.d.). PubChemLite.
  • Preparation method of Volasertib intermediate 1-cyclopropyl methyl piperazine. (n.d.).
  • Fragment-Based Drug Discovery. (n.d.). AbbVie.
  • The “Cyclopropyl Fragment” is a Versatile Player that Frequently Appears in Preclinical/Clinical Drug Molecules. (2016).
  • The "Cyclopropyl Fragment" is a Versatile Player that Frequently Appears in Preclinical/Clinical Drug Molecules. (2016). Semantic Scholar.
  • Cyclopropyl methyl piperazines, process for their preparation and their use in therapeutics. (n.d.).

Sources

Application

Scalable Synthesis and Process Optimization of 1-Cyclopropyl-2-methylpiperazine

Strategic Rationale & Mechanistic Causality 1-Cyclopropyl-2-methylpiperazine (CAS 1226290-91-0)[1] is a critical chiral diamine building block in modern medicinal chemistry. It is prominently featured in the development...

Author: BenchChem Technical Support Team. Date: March 2026

Strategic Rationale & Mechanistic Causality

1-Cyclopropyl-2-methylpiperazine (CAS 1226290-91-0)[1] is a critical chiral diamine building block in modern medicinal chemistry. It is prominently featured in the development of advanced therapeutics, most notably as a core structural motif in hypoxia-inducible factor (HIF) prolyl hydroxylase (PHD) inhibitors utilized for treating conditions like anemia and cardiovascular disorders2[2].

Designing a scalable synthesis for this compound requires navigating two primary chemical challenges:

1. Regioselective Amine Differentiation: 2-Methylpiperazine possesses two secondary amines (N1 and N4). The N1 position is sterically hindered by the adjacent C2-methyl group. By exploiting this steric disparity, we can direct electrophilic reagents—such as Di-tert-butyl dicarbonate (Boc₂O)—to preferentially attack the unhindered N4 position at reduced temperatures. This eliminates the need for complex, multi-step orthogonal protection strategies and maximizes atom economy.

2. Overcoming the Inertness of Cyclopropylation: Direct N-alkylation using cyclopropyl bromide or chloride is synthetically unviable. The high s-character of the carbon-halogen bond within the highly strained cyclopropane ring energetically prohibits the backside attack required for a standard SN​2 transition state. To bypass this, the protocol employs [(1-Ethoxycyclopropyl)oxy]trimethylsilane as a cyclopropanone equivalent. Under mildly acidic conditions, this reagent generates an intermediate cyclopropanone that forms an iminium ion exclusively with the free N1 amine. In situ reduction with sodium cyanoborohydride (NaBH₃CN) drives the reaction forward, yielding the N-cyclopropylated product efficiently.

Process Visualization

Workflow SM 2-Methylpiperazine (Sterically Differentiated) Step1 Step 1: Regioselective N4-Boc Protection SM->Step1 Int1 4-Boc-2-methylpiperazine (Free N1 Amine) Step1->Int1 Boc2O, DCM 0 °C to RT Step2 Step 2: Reductive N1-Cyclopropylation Int1->Step2 Int2 1-Cyclopropyl-4-Boc- 2-methylpiperazine Step2->Int2 Cyclopropanone eq. NaBH3CN, MeOH Step3 Step 3: Acidic Boc Deprotection Int2->Step3 Product 1-Cyclopropyl-2- methylpiperazine 2HCl Step3->Product 4M HCl/Dioxane RT, Precipitation

Figure 1: Three-step scalable synthetic workflow for 1-cyclopropyl-2-methylpiperazine.

Quantitative Process Metrics

The following table summarizes the optimized stoichiometric and physical parameters required to achieve high-fidelity conversion across the three-step workflow.

Process StepChemical TransformationReagent EquivalentsTemp (°C)Time (h)Target Yield (%)Purity Target (HPLC)
1 N4-Boc ProtectionBoc₂O (1.05 eq)0 → 201285 - 90>98%
2 N1-CyclopropylationCyclopropanone eq. (1.5 eq), NaBH₃CN (2.0 eq)651675 - 80>97%
3 Boc Deprotection & Salt Formation4M HCl in Dioxane (5.0 eq)20492 - 95>99%

Step-by-Step Experimental Protocols

Step 1: Regioselective Synthesis of 4-Boc-2-methylpiperazine
  • Initiation: Dissolve 2-methylpiperazine (1.0 eq) in anhydrous dichloromethane (DCM, 10 volumes). Cool the solution to 0 °C using an ice-water bath under an inert nitrogen atmosphere.

  • Addition: Prepare a solution of Di-tert-butyl dicarbonate (Boc₂O, 1.05 eq) in DCM (2 volumes). Add this solution dropwise over 1 hour to maintain internal temperature and prevent thermal runaway, which could lead to di-Boc formation.

  • Propagation: Remove the ice bath and allow the reaction to warm to ambient temperature (20 °C). Stir vigorously for 12 hours.

  • Workup: Wash the organic layer sequentially with saturated aqueous NaHCO₃ (2x) and brine (1x). Dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Self-Validating System: Perform TLC analysis (Ninhydrin stain). The complete disappearance of the highly polar starting material and the emergence of a single new amine-reactive spot confirms regioselective mono-protection. Any trace di-Boc byproduct (<5%) is non-basic and is effectively purged during the aqueous washes.

Step 2: Reductive N1-Cyclopropylation
  • Initiation: Dissolve the isolated 4-Boc-2-methylpiperazine (1.0 eq) in anhydrous methanol (15 volumes).

  • Reagent Loading: Add[(1-Ethoxycyclopropyl)oxy]trimethylsilane (1.5 eq) followed by glacial acetic acid (5.0 eq) to catalyze iminium ion formation.

  • Reduction: Introduce Sodium cyanoborohydride (NaBH₃CN, 2.0 eq) in small portions over 15 minutes to control the evolution of hydrogen gas.

  • Thermal Activation: Affix a reflux condenser and heat the reaction mixture to 65 °C for 16 hours.

  • Workup: Cool to room temperature and quench carefully with 1M NaOH until the pH reaches ~10 to neutralize the acetic acid and destroy residual borohydride. Extract the aqueous layer with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over Na₂SO₄, and concentrate. Purify via short-path silica gel chromatography (Hexanes/EtOAc) if necessary.

  • Self-Validating System: Subject the crude mixture to LC-MS analysis. A clean mass shift corresponding to the addition of the cyclopropyl group (+40 Da net mass change) must be observed. The total absence of the unreacted secondary amine peak confirms complete conversion.

Step 3: Acidic Boc Deprotection and Salt Isolation
  • Initiation: Dissolve 1-cyclopropyl-4-Boc-2-methylpiperazine (1.0 eq) in a minimal amount of DCM (3 volumes).

  • Deprotection: Add 4M HCl in 1,4-dioxane (5.0 eq) dropwise at room temperature.

  • Propagation: Stir the mixture for 4 hours. As the lipophilic Boc group is cleaved, the resulting diamine will begin to crash out of the solvent matrix as a bis-hydrochloride salt.

  • Isolation: Add cold diethyl ether (10 volumes) to drive the precipitation to completion. Filter the resulting white solid through a sintered glass funnel, wash generously with cold diethyl ether, and dry under high vacuum for 12 hours.

  • Self-Validating System: The product precipitates directly from the reaction mixture, acting as a self-purifying physical system that leaves lipophilic impurities in the supernatant. Quantitative deprotection is confirmed via ¹H-NMR (DMSO-d₆) by the complete loss of the intense tert-butyl singlet (~1.4 ppm, 9H, s)[2].

References

  • Title: 6-(5-hydroxy-1H-pyrazol-1-yl)nicotinamide inhibitors of PHD (US Patent 10,407,409 B2)
  • Title: PubChemLite - 1-cyclopropyl-2-methylpiperazine (C8H16N2)

Sources

Method

Peptide coupling reagents compatible with 1-Cyclopropyl-2-methylpiperazine

Application Note: Optimized Peptide Coupling Strategies for 1-Cyclopropyl-2-methylpiperazine Executive Summary 1-Cyclopropyl-2-methylpiperazine is a highly versatile diamine building block frequently utilized in medicina...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Optimized Peptide Coupling Strategies for 1-Cyclopropyl-2-methylpiperazine

Executive Summary

1-Cyclopropyl-2-methylpiperazine is a highly versatile diamine building block frequently utilized in medicinal chemistry and drug discovery to introduce constrained, basic pharmacophores. As a Senior Application Scientist, I have observed that while piperazines are generally excellent nucleophiles, the specific structural dynamics of this molecule dictate strict reagent selection. This guide provides a comprehensive, field-validated framework for coupling carboxylic acids to 1-Cyclopropyl-2-methylpiperazine, focusing on mechanistic causality, reagent efficacy, and the suppression of competitive side reactions.

Structural Dynamics & Mechanistic Causality

To design a self-validating coupling protocol, one must first analyze the steric and electronic environment of the nucleophile[1].

  • N1 Position (Tertiary Amine): Substituted with a cyclopropyl group and adjacent to a C2-methyl group. The extreme steric encumbrance and lack of an N-H bond render this site unreactive under standard coupling conditions.

  • N4 Position (Secondary Amine): This is the exclusive nucleophilic center. While highly reactive, it is still a secondary amine. Secondary amines exhibit slower acylation kinetics compared to primary amines, which exposes the reaction to a critical vulnerability: guanidinylation .

When using highly reactive uronium/aminium salts (e.g., HATU, HBTU), the secondary amine can attack the uronium carbon of the coupling reagent faster than it attacks the activated ester, forming an irreversible tetramethylguanidinium byproduct[2]. To prevent this, researchers must either strictly enforce pre-activation protocols or pivot to phosphonium-based reagents (e.g., PyBOP), which lack the uronium carbon and fundamentally eliminate this side reaction[3][4].

Workflow Start Carboxylic Acid + Base (DIPEA / NMM) Reagent Select Coupling Reagent Start->Reagent PyBOP PyBOP / PyAOP (Phosphonium) Reagent->PyBOP HATU HATU / COMU (Uronium) Reagent->HATU EDC EDC + Oxyma (Carbodiimide) Reagent->EDC Amine Add 1-Cyclopropyl- 2-methylpiperazine PyBOP->Amine Direct addition PreAct Pre-activation Required (15-30 min) HATU->PreAct HATU->Amine Premature addition EDC->Amine Direct addition PreAct->Amine After full activation Product Target Amide High Yield Amine->Product Successful coupling SideProd Guanidinylation Byproduct Amine->SideProd If unactivated HATU present

Workflow for selecting coupling reagents for 1-Cyclopropyl-2-methylpiperazine.

Comparative Reagent Efficacy

The table below synthesizes the quantitative and qualitative performance of standard coupling reagents when applied to secondary piperazines[2][4][5].

Coupling ReagentChemical ClassGuanidinylation RiskPre-activation RequirementYield Profile (Secondary Amines)Recommended Use Case
PyBOP PhosphoniumNone Not Required>90%Primary Recommendation. Best for secondary amines; fail-safe.
HATU Uronium / AminiumHigh Strict (15-30 min) 85 - 95%Excellent for sterically hindered acids, provided strict protocols are followed.
EDC / Oxyma CarbodiimideNone Not Required80 - 90%Greener alternative; water-soluble byproducts simplify purification.
COMU Uronium (Morpholino)ModerateRequired (5-15 min)85 - 95%Safer alternative to HATU; slightly lower guanidinylation risk.

Mechanistic Pathway: The Guanidinylation Trap

Understanding the failure mode of HATU is critical. The diagram below illustrates why adding the amine before the carboxylic acid is fully activated leads to a dead-end reaction.

Mechanism Acid R-COOH ActiveEster OAt Active Ester Acid->ActiveEster + HATU, Base (Pre-activation) HATU HATU Guanidine Guanidinium Byproduct (Dead End) HATU->Guanidine + Amine (Direct attack) Amide Desired Amide ActiveEster->Amide + Amine Amine Secondary Amine (N4-Piperazine) Amine->Amide Amine->Guanidine

Mechanistic pathway showing desired amidation vs. competitive guanidinylation.

Validated Experimental Protocols

Protocol A: PyBOP-Mediated Amidation (The Fail-Safe Method)

Because PyBOP is a phosphonium salt, it cannot guanidinylate the amine[3]. This allows for a "one-pot" addition sequence, minimizing human error and making it the optimal choice for labeling secondary amines[5].

Materials:

  • Carboxylic Acid (1.0 eq)

  • 1-Cyclopropyl-2-methylpiperazine (1.1 - 1.2 eq)

  • PyBOP (1.1 eq)

  • N,N-Diisopropylethylamine (DIPEA) (3.0 eq)

  • Anhydrous DMF or DCM (0.1 M concentration)

Step-by-Step Methodology:

  • Dissolution: Dissolve the carboxylic acid (1.0 eq) and 1-Cyclopropyl-2-methylpiperazine (1.1 eq) in anhydrous DMF under a nitrogen atmosphere.

  • Base Addition: Add DIPEA (3.0 eq) to the stirring solution. Causality Note: A slight excess of base ensures the secondary amine remains unprotonated and highly nucleophilic.

  • Activation & Coupling: Add PyBOP (1.1 eq) as a solid in one portion.

  • Reaction Monitoring (Self-Validation): Stir at room temperature. PyBOP reactions are exceptionally fast[6]. Check the reaction via LC-MS or TLC after 30-60 minutes. The absence of the starting carboxylic acid validates successful activation and coupling.

  • Workup: Dilute with Ethyl Acetate, wash sequentially with 5% citric acid (to remove unreacted piperazine), saturated NaHCO₃, and brine. Dry over Na₂SO₄, filter, and concentrate.

Protocol B: HATU-Mediated Amidation (The High-Reactivity Method)

If PyBOP is unavailable or if the carboxylic acid is exceptionally hindered, HATU is utilized. This protocol strictly enforces pre-activation to prevent the formation of the guanidinium byproduct[2].

Materials:

  • Carboxylic Acid (1.0 eq)

  • 1-Cyclopropyl-2-methylpiperazine (1.2 eq)

  • HATU (1.05 eq) Note: Do not use a large excess of HATU.

  • DIPEA (3.0 eq)

  • Anhydrous DMF

Step-by-Step Methodology:

  • Pre-Activation (Critical Step): Dissolve the carboxylic acid (1.0 eq) and HATU (1.05 eq) in anhydrous DMF. Add DIPEA (3.0 eq).

  • Incubation: Stir the mixture at room temperature for 15 to 30 minutes . Causality Note: This incubation is an absolute requirement. It guarantees the complete consumption of the HATU reagent to form the OAt-active ester, ensuring no free uronium salt remains to react with the piperazine.

  • Nucleophile Addition: Slowly add 1-Cyclopropyl-2-methylpiperazine (1.2 eq) to the pre-activated mixture.

  • Reaction Monitoring: Stir for 1 to 4 hours at room temperature. Monitor via LC-MS.

  • Workup: Proceed with the standard aqueous workup as described in Protocol A.

References

  • 1-cyclopropyl-2-methylpiperazine (C8H16N2) - PubChemLite Source: University of Luxembourg (uni.lu) URL:[Link]

  • Commonly Used Coupling Reagents in Peptide Synthesis Source: Globalso URL:[Link]

  • Fluorescence Labeling of Peptides: Finding the Optimal Protocol for Coupling Various Dyes to ATCUN-like Structures Source: National Institutes of Health (NIH) / PMC URL:[Link]

  • Design and Synthesis of FAJANU: a de Novo C2 Symmetric Cyclopeptide Family Source: Universidad de La Rioja (unirioja.es) URL:[Link]

  • Coupling Reagents - Solid Phase Peptide Synthesis Source: AAPPTEC Peptides URL:[Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Optimizing the Synthesis of 1-Cyclopropyl-2-methylpiperazine

Welcome to the technical support center for the synthesis of 1-Cyclopropyl-2-methylpiperazine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting ad...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the synthesis of 1-Cyclopropyl-2-methylpiperazine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and methodologies for improving reaction yields and product purity. Piperazine derivatives are critical scaffolds in medicinal chemistry, but their synthesis can present unique challenges, particularly concerning regioselectivity and byproduct formation.[1][2] This document provides a structured approach to overcoming these common hurdles.

Section 1: Frequently Asked Questions (FAQs)

This section addresses high-level questions that researchers frequently encounter.

Question 1: What are the primary synthetic strategies for preparing 1-Cyclopropyl-2-methylpiperazine?

Answer: There are three main approaches, each with distinct advantages and challenges:

  • Direct N-Alkylation/N-Cyclopropylation: This involves the direct reaction of 2-methylpiperazine with a cyclopropylating agent (e.g., a cyclopropyl halide). While seemingly straightforward, this method often suffers from poor regioselectivity and the formation of 1,4-disubstituted byproducts.[3][4]

  • Reductive Amination: This route uses the reaction of 2-methylpiperazine with a cyclopropyl carbonyl compound, such as cyclopropanecarboxaldehyde, in the presence of a reducing agent.[5][6] Similar to direct alkylation, controlling the site of reaction (N1 vs. N4) is a significant challenge.

  • Protected Intermediate Synthesis: This is the most reliable method for achieving high yield and regioselectivity. It involves protecting one of the nitrogen atoms of a piperazine precursor, directing the cyclopropylation to the desired nitrogen, and then removing the protecting group.[7][8]

Question 2: My reaction yield is consistently low. What are the most likely general causes?

Answer: Low yields in this synthesis typically stem from three core issues:

  • Poor Regioselectivity: The N1 and N4 positions on 2-methylpiperazine are not electronically or sterically equivalent. The less-hindered N4 position is often more reactive, leading to the formation of the undesired 4-Cyclopropyl-2-methylpiperazine isomer as a major byproduct.

  • Byproduct Formation: Besides the regioisomer, a common byproduct is the 1,4-dicyclopropyl-2-methylpiperazine, especially in direct alkylation methods where an excess of the cyclopropylating agent is used or reaction times are prolonged.[7]

  • Purification Losses: The desired product and its main regioisomer often have very similar physical properties (e.g., boiling point, polarity), making separation by standard column chromatography or distillation challenging and leading to significant loss of material.[3]

Question 3: How can I definitively identify the 1-cyclopropyl vs. the 4-cyclopropyl isomer?

Answer: Advanced spectroscopic methods are required for unambiguous identification. 2D NMR techniques, such as HMBC (Heteronuclear Multiple Bond Correlation) and NOESY (Nuclear Overhauser Effect Spectroscopy), are invaluable. An HMBC experiment should show a correlation between the cyclopropyl protons and the carbon atom of the methyl group (C2) for the desired 1-cyclopropyl isomer. A NOESY experiment would show a spatial correlation between the protons on the cyclopropyl ring and the methyl group protons.

Section 2: Troubleshooting Guides for Yield Improvement

This section provides detailed, problem-oriented solutions for specific synthetic challenges.

Issue 1: Low Regioselectivity in Direct Synthesis (Alkylation or Reductive Amination)

You are performing a direct reaction on 2-methylpiperazine and obtaining a mixture of the 1-cyclopropyl and 4-cyclopropyl isomers, with the latter often predominating.

Primary Cause: Steric hindrance. The methyl group at the C2 position sterically encumbers the adjacent nitrogen (N1), making the N4 nitrogen the more accessible site for reaction with an electrophile or carbonyl compound.

Solutions & Scientific Rationale:

  • Transition to a Protected Synthesis Strategy (Recommended): This is the most robust solution. Direct synthesis is inherently unselective for this target. By using a protecting group, you can force the reaction to occur at the desired position. The recommended workflow is detailed in Section 3.

  • Stoichiometric Control (Limited Effect): Using a large excess of 2-methylpiperazine (5-10 equivalents) relative to the cyclopropylating agent can statistically favor mono-substitution over di-substitution, but it does not solve the core problem of regioselectivity.[3] This approach also significantly complicates purification due to the need to remove large amounts of unreacted starting material.

  • Temperature Optimization (Limited Effect): Lowering the reaction temperature can sometimes increase the kinetic selectivity between two competing pathways.[7] However, the energy difference between the transition states for N1 versus N4 attack is often small, making this an unreliable method for achieving high selectivity.

Issue 2: Formation of 1,4-Disubstituted Byproduct

You are observing a significant amount of a higher molecular weight byproduct, identified as 1,4-dicyclopropyl-2-methylpiperazine.

Primary Cause: The mono-substituted product, 1-Cyclopropyl-2-methylpiperazine, is still a reactive secondary amine and can react a second time with the cyclopropylating agent.

Solutions & Scientific Rationale:

  • Control Reagent Addition: Add the cyclopropylating agent slowly and in a controlled, dropwise manner to the reaction mixture.[3] This maintains a low instantaneous concentration of the electrophile, favoring its reaction with the more abundant starting material (2-methylpiperazine) over the newly formed mono-substituted product.

  • Use a Large Excess of Piperazine: As mentioned previously, employing a large excess of 2-methylpiperazine makes the statistical probability of the electrophile encountering an unreacted piperazine molecule much higher than encountering a mono-substituted one.[7]

  • Employ a Mono-Protected Piperazine: This is the definitive solution. By protecting one nitrogen atom (e.g., with a Boc group), you physically prevent the possibility of a second reaction occurring.[3][7]

Issue 3: Incomplete Conversion or Stalled Reaction

TLC or GC-MS analysis shows a significant amount of unreacted starting material even after extended reaction times.

Primary Cause: This can be due to several factors depending on the specific reaction.

Solutions & Scientific Rationale:

  • For Reductive Amination:

    • Check the Reducing Agent: Sodium triacetoxyborohydride (NaBH(OAc)₃) is often superior to sodium cyanoborohydride (NaBH₃CN) as it is less toxic and more effective under mildly acidic conditions required for iminium ion formation.[6] Ensure the reagent is fresh and has not been deactivated by moisture.

    • Optimize pH: Iminium ion formation is catalyzed by mild acid (e.g., acetic acid). The reaction will be slow if the medium is too basic or too acidic. A catalytic amount of acetic acid is often optimal.[6]

  • For Direct Alkylation:

    • Base Strength and Solubility: The base used to scavenge the acid byproduct (e.g., HBr) must be strong enough but not interfere with the reaction. An inorganic base like potassium carbonate (K₂CO₃) is common.[9] Ensure the base is finely powdered and the solvent allows for sufficient interaction.

    • Leaving Group Quality: The choice of leaving group on the cyclopropylating agent is critical. Cyclopropylmethyl bromide is more reactive than the chloride.

  • For All Reactions:

    • Solvent Purity: Ensure all solvents are anhydrous, as water can deactivate reagents and lead to unwanted side reactions.[3]

Section 3: Recommended High-Yield Synthetic Workflow

To overcome the inherent regioselectivity issues of direct synthesis, a multi-step approach using a protecting group strategy is strongly recommended. This workflow provides maximal control, leading to higher yields and purity.

G cluster_0 Step 1: Protection cluster_1 Step 2: N1-Cyclopropylation cluster_2 Step 3: Deprotection & Purification start 2-Methylpiperazine protect Protect with (Boc)₂O (Di-tert-butyl dicarbonate) start->protect Selectively protect less hindered N4 protected_SM 4-Boc-2-methylpiperazine (Major Product) protect->protected_SM cyclopropylation Ullmann or Buchwald-Hartwig Coupling with Cyclopropyl Bromide protected_SM->cyclopropylation protected_product 1-Cyclopropyl-4-Boc-2-methylpiperazine cyclopropylation->protected_product deprotect Acid-mediated Deprotection (e.g., TFA or HCl in Dioxane) protected_product->deprotect purify Purification (Acid-Base Extraction & Column Chromatography) deprotect->purify final_product 1-Cyclopropyl-2-methylpiperazine purify->final_product

Caption: Recommended workflow for high-yield, regioselective synthesis.

Protocol 1: High-Yield Synthesis of 1-Cyclopropyl-2-methylpiperazine

Step A: Synthesis of tert-butyl 3-methylpiperazine-1-carboxylate (4-Boc-2-methylpiperazine)

  • Dissolve 2-methylpiperazine (2.0 eq.) in an appropriate solvent like dichloromethane (DCM).

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add a solution of Di-tert-butyl dicarbonate ((Boc)₂O, 1.0 eq.) in DCM dropwise over 1-2 hours. The slow addition to an excess of the diamine is crucial to favor mono-protection.

  • Allow the reaction to warm to room temperature and stir overnight.

  • Monitor the reaction by TLC or GC-MS.

  • Upon completion, wash the reaction mixture with water and brine. Dry the organic layer over sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to isolate the desired 4-Boc-2-methylpiperazine. The less hindered nitrogen (N4) is preferentially protected.

Step B: Synthesis of tert-butyl 4-cyclopropyl-3-methylpiperazine-1-carboxylate

This step typically requires a transition-metal-catalyzed cross-coupling reaction, such as a Buchwald-Hartwig or Ullmann condensation, which are effective for forming C-N bonds with less reactive partners.

  • To an oven-dried flask under an inert atmosphere (Nitrogen or Argon), add 4-Boc-2-methylpiperazine (1.0 eq.), a copper(I) or palladium catalyst (e.g., CuI or Pd₂(dba)₃), a suitable ligand (e.g., a phosphine ligand for palladium), and a base (e.g., K₂CO₃ or Cs₂CO₃).

  • Add an anhydrous, degassed solvent such as toluene or dioxane.

  • Add cyclopropyl bromide (1.2-1.5 eq.).

  • Heat the reaction mixture (typically 80-110 °C) and stir until the starting material is consumed as monitored by TLC/GC-MS.

  • Cool the reaction, dilute with an organic solvent like ethyl acetate, and filter through a pad of celite to remove the catalyst and salts.

  • Concentrate the filtrate and purify by column chromatography to yield the protected product.

Step C: Deprotection to yield 1-Cyclopropyl-2-methylpiperazine

  • Dissolve the purified product from Step B in a suitable solvent such as DCM or 1,4-dioxane.

  • Add an excess of a strong acid, such as trifluoroacetic acid (TFA) or a solution of HCl in dioxane, at 0 °C.

  • Stir the mixture at room temperature for 1-4 hours until the reaction is complete.

  • Remove the solvent and excess acid under reduced pressure.

  • Dissolve the residue in water and basify with a strong base (e.g., 6M NaOH) to a pH > 12.

  • Extract the free base product into an organic solvent (e.g., DCM or ethyl acetate).

  • Dry the combined organic layers, concentrate, and perform final purification if necessary to obtain the pure 1-Cyclopropyl-2-methylpiperazine.

Section 4: Data Summary & Purification

Table 1: Comparison of Synthetic Methodologies
MethodKey ReagentsTypical Yield RangePrimary Challenge(s)Reference(s)
Direct Alkylation 2-methylpiperazine, cyclopropyl bromide, K₂CO₃15-40%Poor regioselectivity, disubstitution byproduct[3],[9]
Reductive Amination 2-methylpiperazine, cyclopropanecarboxaldehyde, NaBH(OAc)₃20-45%Poor regioselectivity, iminium ion stability[5],[6]
Protected Synthesis 4-Boc-2-methylpiperazine, CuI or Pd catalyst, acid deprotection60-80% (over 3 steps)Multi-step process, cost of catalyst/reagents[3],[7]
Troubleshooting Purification

Problem: Your final product is contaminated with the 4-cyclopropyl regioisomer after column chromatography.

G start Crude Product (Mixture of Isomers) q1 Is separation by silica gel column poor? start->q1 yes1 Yes q1->yes1 no1 No q1->no1 Continue with standard chromatography sub1 Option 1: Derivative Formation yes1->sub1 sub2 Option 2: Preparative HPLC yes1->sub2 step1a React mixture with an electrophile that is sensitive to steric hindrance (e.g., a bulky acyl chloride). sub1->step1a step1b The less-hindered N1 on the 4-cyclopropyl isomer should react faster/preferentially. step1a->step1b step1c Separate the new, higher MW derivative from the desired 1-cyclopropyl product via chromatography. step1b->step1c step2a Use a more efficient separation technique like reverse-phase preparative HPLC. sub2->step2a step2b Often provides baseline separation but is more costly and time-consuming. step2a->step2b

Caption: Decision tree for challenging purification scenarios.

References

  • Dwyer, M. P., et al. (2012). Discovery of N-Alkyl Piperazine Side Chain Based CXCR4 Antagonists with Improved Drug-like Properties. Journal of Medicinal Chemistry. National Institutes of Health. Retrieved from [Link][5]

  • Makarov, M. V., et al. (2021). Recent Advances in the Synthesis of Piperazines: Focus on C–H Functionalization. Molecules. MDPI. Retrieved from [Link][1]

  • Google Patents. (2018). CN108341792B - Preparation method of Volasertib intermediate 1-cyclopropyl methyl piperazine. Retrieved from [8]

  • Beshore, D. C., & Dinsmore, C. J. (2002). Preparation of Substituted Piperazinones via Tandem Reductive Amination-(N,N'-Acyl Transfer)-Cyclization. Organic Chemistry Portal. Retrieved from [Link][6]

  • Encyclopedia.pub. (2021). Synthesis of Piperazines by C-H Functionalization. Retrieved from [Link][2]

Sources

Optimization

Overcoming steric hindrance in 1-Cyclopropyl-2-methylpiperazine reactions

Welcome to the Advanced Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the specific mechanistic and practical challenges associated with 1-cyclopropyl-2-methylpiperazin...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the specific mechanistic and practical challenges associated with 1-cyclopropyl-2-methylpiperazine.

While the secondary amine (N4) of this molecule is the primary site for functionalization, the molecule exhibits deceptive steric hindrance. The bulky 1-cyclopropyl group and the adjacent 2-methyl group force the piperazine ring into a rigid, conformationally locked chair state (with both groups favoring equatorial positions to minimize 1,3-diaxial interactions). This transannular rigidity severely restricts the flexibility of the N4 position, increasing the activation energy required to achieve the transition state geometries necessary for coupling with bulky electrophiles[1].

Below, you will find diagnostic workflows, mechanistic troubleshooting FAQs, and self-validating protocols to drive your difficult couplings to completion.

Diagnostic Workflow

G Start Reaction Stalls (<50% Conversion) Type Identify Reaction Class Start->Type Buchwald Buchwald-Hartwig (N4-Arylation) Type->Buchwald Acylation Amidation/Acylation (N4-Acylation) Type->Acylation Ligand Switch to BrettPhos & Pd(OAc)2 Buchwald->Ligand Base Use Cs2CO3 instead of NaOtBu (Prevent Degradation) Buchwald->Base DMAP Add 0.2 eq DMAP (Nucleophilic Catalysis) Acylation->DMAP MixedAnhydride Use Trimethylacetic Mixed Anhydrides Acylation->MixedAnhydride Success1 Full Conversion (LC-MS Validated) Ligand->Success1 Base->Success1 Success2 Full Conversion (LC-MS Validated) DMAP->Success2 MixedAnhydride->Success2

Figure 1: Decision matrix for troubleshooting sterically hindered 1-cyclopropyl-2-methylpiperazine.

Troubleshooting Guides & FAQs

Q1: Why do I observe low conversion (<20%) when attempting a Buchwald-Hartwig cross-coupling of 1-cyclopropyl-2-methylpiperazine with ortho-substituted aryl chlorides? Mechanistic Causality: The reaction is likely stalling at the reductive elimination step. The rigidified piperazine ring cannot easily adopt the necessary coplanar geometry with the aryl group around the palladium center. Consequently, the intermediate Amido-Pd(II) complex accumulates and eventually degrades into inactive Pd-black[1]. Solution: Shift from first-generation ligands (like BINAP or dppf) to highly active, sterically demanding biarylphosphine ligands such as BrettPhos or RuPhos. The extreme bulk of BrettPhos forces the palladium center into a highly reactive, lower-coordinate state that accelerates reductive elimination, preventing catalyst death[2].

Q2: During N4-acylation with bulky acyl chlorides (e.g., pivaloyl chloride), the reaction stalls. How can I drive it to completion without degrading the starting material? Mechanistic Causality: Direct acylation relies on the nucleophilic attack of N4 onto the electrophilic carbonyl carbon. The tetrahedral intermediate formed is highly sterically congested due to the rigid piperazine ring, causing the reaction to favor the reverse pathway (expulsion of the amine). Solution: Utilize the mixed anhydride methodology. By reacting your carboxylic acid with trimethylacetyl chloride in situ, you form a trimethylacetic arylcarboxylic anhydride. The extreme steric bulk of the t-butyl group entirely blocks attack at the trimethylacetyl carbonyl, directing the rigid piperazine exclusively to the desired carbonyl. This avoids the need for harsh heating or strong lithium reagents[3].

Q3: Can I run these couplings under aerobic or solvent-free conditions to improve the green chemistry profile of my workflow? Mechanistic Causality: Yes, but with caveats. Recent advancements have demonstrated that Pd-catalyzed synthesis of piperazine scaffolds can proceed under aerobic conditions if the ligand is sufficiently electron-rich to stabilize the Pd(0) species against oxidation[4]. Solution: If attempting solvent-free or highly concentrated aerobic conditions, use an excess of the piperazine (2.5 eq) to act as both the reactant and the solvent, which helps maintain the solubility of the active catalytic species[4].

Experimental Protocols (Self-Validating Systems)

Protocol 1: Microwave-Assisted Buchwald-Hartwig N4-Arylation

This protocol is optimized for coupling 1-cyclopropyl-2-methylpiperazine with highly hindered aryl halides.

  • Catalyst & Reagent Assembly: In an oven-dried microwave vial, combine 1-cyclopropyl-2-methylpiperazine (1.2 eq), the sterically hindered aryl chloride (1.0 eq), Pd(OAc)₂ (2 mol%), BrettPhos (4 mol%), and NaOtBu (1.5 eq).

  • Solvent Addition: Add anhydrous toluene to achieve a 0.2 M concentration. Purge the vial with nitrogen gas for 5 minutes to remove dissolved oxygen.

  • Microwave Irradiation: Seal the vial and subject it to microwave irradiation at 110 °C for 20 minutes. The microwave heating provides the rapid thermal energy required to overcome the conformational activation barrier[1].

  • Self-Validation Check: Extract a 10 µL aliquot, dilute in 100 µL acetonitrile, and analyze via LC-MS.

    • Validation: If the aryl chloride persists without the presence of a black precipitate (Pd-black), the catalytic cycle is stalled; extend the reaction time by 10 minutes. If Pd-black is present, the catalyst has oxidized or degraded; you must rigorously re-degas your solvent in the next run.

  • Workup: Filter the crude mixture through a Celite pad, wash with EtOAc, concentrate under reduced pressure, and purify via flash chromatography.

CatalyticCycle Pd0 Pd(0)L Active Species OxAdd Oxidative Addition Pd0->OxAdd Ar-X AmineBind Amine Coordination OxAdd->AmineBind Pd(II) Complex Deprot Deprotonation (Base) AmineBind->Deprot Piperazine RedElim Reductive Elimination Deprot->RedElim Amido-Pd(II) RedElim->Pd0 Product

Figure 2: Pd-catalyzed Buchwald-Hartwig catalytic cycle for hindered piperazine N4-arylation.

Protocol 2: Sterically Hindered N4-Acylation via Mixed Anhydrides

This protocol prevents bisacylation and overcomes tetrahedral intermediate congestion.

  • Anhydride Formation: Dissolve the target carboxylic acid (1.0 eq) in dry dichloromethane (DCM). Add triethylamine (1.5 eq) and cool to 0 °C. Dropwise, add trimethylacetyl chloride (1.0 eq) and stir for 30 minutes[3].

  • Self-Validation Check 1: Observe the reaction flask. The formation of a white precipitate (triethylamine hydrochloride) is a self-indicating visual confirmation that the mixed anhydride has successfully formed. If the solution remains clear, your acid chloride has likely hydrolyzed.

  • Amine Addition: Add 1-cyclopropyl-2-methylpiperazine (1.1 eq) dropwise to the suspension.

  • Reaction: Remove the ice bath, allow the mixture to warm to room temperature, and stir for 2 hours.

  • Self-Validation Check 2: Perform TLC (DCM/MeOH 9:1). The complete disappearance of the highly polar piperazine spot indicates full conversion.

  • Workup: Perform an acid-base extraction. Wash the organic layer with 1M HCl to remove unreacted piperazine, then with saturated NaHCO₃. Dry over MgSO₄ and concentrate to yield the pure amide[3].

Quantitative Data: Catalyst & Condition Optimization

The following table summarizes the optimization data for the N4-arylation of 1-cyclopropyl-2-methylpiperazine with 2-chlorotoluene, highlighting the causality behind catalyst selection.

Ligand SystemBaseSolventTemp / TimeConversion (%)Mechanistic Observation / Causality
BINAP / Pd₂(dba)₃NaOtBuToluene110 °C / 12 h< 10%Catalyst stalled at reductive elimination; rapid Pd-black formation.
XPhos / Pd(OAc)₂Cs₂CO₃Dioxane100 °C / 12 h45%Moderate yield; base too weak to promote rapid turnover of the rigid amine.
RuPhos / Pd(OAc)₂LiHMDSTHF85 °C / 4 h72%Improved reductive elimination; however, strong base caused minor ring degradation.
BrettPhos / Pd(OAc)₂NaOtBuToluene110 °C / 20 min> 95% Optimal steric matching; microwave (MW) heating overcomes the activation barrier[2].

References

  • [3] Reaction of Piperazine with Trimethylacetic Arylcarboxylic Anhydride; A Convenient Method for Preparing Monoacylated Piperazine Derivatives. Organic Chemistry Portal. 3

  • [5] Piperazine Derivatives: A Privileged Scaffold in Modern Synthesis and Medicinal Chemistry. National Institutes of Health (NIH). 5

  • [2] Development of a Practical Buchwald-Hartwig Amine Arylation Protocol using a Conveniently Prepared (NHC)Pd(R-allyl)Cl Catalyst. Royal Society of Chemistry (RSC).2

  • [4] Rapid Pd-Catalyzed Synthesis of Piperazine Scaffolds Under Aerobic and Solvent-Free Conditions. National Institutes of Health (NIH). 4

  • [1] A Versatile and Practical Microwave-Assisted Synthesis of Sterically Hindered N-Arylpiperazines. American Chemical Society (ACS). 1

Sources

Troubleshooting

Purification strategies for 1-Cyclopropyl-2-methylpiperazine intermediates

Welcome to the Technical Support Center for 1-Cyclopropyl-2-methylpiperazine Intermediates . As a Senior Application Scientist, I have designed this guide to address the specific physicochemical challenges associated wit...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for 1-Cyclopropyl-2-methylpiperazine Intermediates . As a Senior Application Scientist, I have designed this guide to address the specific physicochemical challenges associated with synthesizing and purifying this critical building block.

1-Cyclopropyl-2-methylpiperazine (CAS: 1226290-91-0) is a highly polar, chiral intermediate frequently utilized in the development of advanced therapeutics, including Prolyl Hydroxylase (PHD) inhibitors for cardiovascular disorders [1]. Due to its dual basic amine sites and high water solubility [2], researchers frequently encounter issues with regioselectivity, chromatographic streaking, and poor extraction yields. This guide provides field-proven, self-validating protocols to overcome these bottlenecks.

Part 1: Workflow & Pathway Visualization

The following diagram maps the optimal synthetic and purification workflow, highlighting the critical transition from a sterically controlled protection step to final isolation.

G A 2-Methylpiperazine (Starting Material) B Regioselective N4-Boc Protection A->B 1.0 eq Boc2O Steric Control C N1-Cyclopropanation (Reductive Amination) B->C Cyclopropanone equiv. NaBH3CN D Boc Deprotection (HCl/Dioxane) C->D Acidic Cleavage E Aqueous Extraction (pH > 12, Salting Out) D->E Basification F 1-Cyclopropyl-2-methylpiperazine (Target Intermediate) E->F Amine-modified Chromatography

Workflow for the synthesis and purification of 1-cyclopropyl-2-methylpiperazine intermediates.

Part 2: Troubleshooting Guides & FAQs

Q: How do I achieve regioselective functionalization without generating complex di-alkylated mixtures? A: The core challenge with 2-methylpiperazine is differentiating the N1 and N4 positions. The N1 amine is sterically hindered by the adjacent C2-methyl group, whereas the N4 amine is unhindered. Causality: By exploiting this steric disparity, you can selectively protect the N4 position. Adding exactly 1.0 equivalent of Di-tert-butyl dicarbonate (Boc₂O) at low temperatures (0°C) directs the bulky Boc group exclusively to the unhindered N4 position. This lowers the activation energy for N4 attack relative to N1, leaving the N1 position open for subsequent cyclopropanation (e.g., via reductive amination using a cyclopropanone equivalent).

Q: My piperazine intermediate streaks severely during flash chromatography, causing poor resolution. How do I fix this? A: Piperazines are strongly basic (pKa ~9.8). When passed through standard, untreated silica gel, the basic nitrogen atoms hydrogen-bond strongly with acidic silanol groups on the silica surface, causing severe tailing and irreversible adsorption. Causality & Solution: You must suppress this ionization. Add 1–2% concentrated aqueous ammonium hydroxide (NH₄OH) or triethylamine (TEA) to your mobile phase. The basic additive competitively binds to the silanol sites, allowing the piperazine to elute as a sharp band. For ultimate resolution, switch to amine-functionalized silica (KP-NH), which permanently masks silanol interactions and eliminates the need for basic additives.

Q: I am losing a significant amount of the deprotected 1-cyclopropyl-2-methylpiperazine during aqueous workup. What is the optimal extraction strategy? A: 1-Cyclopropyl-2-methylpiperazine is highly polar and miscible in aqueous matrices [3]. Standard extraction with dichloromethane (DCM) or ethyl acetate will fail if the aqueous layer is not properly conditioned. Causality & Solution: First, the aqueous phase must be adjusted to pH > 12 using 6N NaOH to ensure the amine is fully deprotonated (free-based). Second, the aqueous layer must be saturated with NaCl ("salting out"). The high ionic strength drastically reduces the solubility of the organic intermediate in the aqueous phase, forcing it into the organic extraction solvent. Adding 10% isopropanol to the DCM further disrupts the hydration shell of the polar amine, maximizing the partition coefficient.

Part 3: Standard Operating Procedures (SOPs)

Protocol: Free-Basing and Isolation of 1-Cyclopropyl-2-methylpiperazine

Objective: Maximize recovery of the highly polar piperazine from an acidic aqueous matrix following Boc-deprotection.

  • Solvent Removal: Remove volatile organics (e.g., dioxane/MeOH) from the acidic reaction mixture via rotary evaporation at 35°C to minimize organic-aqueous partitioning competition.

  • Thermal Control & Basification: Cool the aqueous residue to 0°C in an ice bath. Slowly add 6N NaOH dropwise until the pH reaches 12–13.

    • Causality: The neutralization of HCl salts is highly exothermic. Cooling prevents the thermal degradation or volatilization of the low-molecular-weight free amine.

  • Salting Out: Add solid NaCl to the highly basic aqueous layer while stirring until no more dissolves (complete saturation).

  • Co-Solvent Extraction: Extract the aqueous layer 5 times with a 9:1 mixture of DCM:Isopropanol.

    • Causality: Pure DCM often fails to extract heavily hydrated basic amines. Isopropanol acts as a hydrogen-bond disruptor, breaking the water-amine hydration shell and facilitating transfer into the organic phase.

  • Validation Checkpoint (Self-Validating System): Spot the post-extraction aqueous layer on a TLC plate, elute with 80:18:2 DCM:MeOH:NH₄OH, and stain with Ninhydrin solution (heat to 110°C). If a purple spot appears, the secondary amine is still present in the aqueous layer. Continue extractions until the aqueous layer tests strictly negative, proving complete phase transfer.

  • Drying & Concentration: Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure at 30°C. Note: Do not exceed 30°C, as the target intermediate is semi-volatile.

Part 4: Quantitative Data Presentation

Table 1: Partitioning Efficiency of Extraction Solvents for Free-Base Piperazines

Solvent SystemAqueous ConditioningEst. Recovery (%)Causality / Mechanistic Note
Ethyl AcetatepH 9, No Salt< 20%Insufficient pH; amine remains partially protonated and water-bound.
Dichloromethane (DCM)pH 12, No Salt40 - 50%High intrinsic water solubility of the intermediate limits partitioning.
DCMpH 12 + NaCl Saturation75 - 85%High ionic strength (salting out) forces the compound out of the aqueous phase.
DCM / Isopropanol (9:1) pH 12 + NaCl Saturation > 95% Optimal: Isopropanol disrupts amine hydration shells, maximizing organic transfer.

Table 2: Optimized Mobile Phases for Silica Gel Chromatography

Stationary PhaseMobile Phase SystemResolution QualityApplication Context
Standard Bare SilicaHexane / EtOAc (1:1)Poor (Irreversible binding)Not recommended for basic amines; causes total sample loss.
Standard Bare SilicaDCM / MeOH / NH₄OH (90:9:1)Good (Moderate tailing)Standard purification of free-base intermediates; requires careful fraction monitoring.
Amine-Modified Silica (KP-NH) Hexane / EtOAc (Gradient) Excellent (Sharp peaks) Optimal: High-purity isolation; completely avoids the need for basic additives.

Part 5: References

  • Title: US10407409B2 - 6-(5-hydroxy-1H-pyrazol-1-yl)nicotinamide inhibitors of PHD Source: Google Patents URL:

  • Title: 1-cyclopropyl-2-methylpiperazine (Compound CID 53729540) Source: PubChem URL: [Link]

Optimization

Technical Support Center: Minimizing Side Reactions in 1-Cyclopropyl-2-methylpiperazine Couplings

Welcome to the Technical Support Center for 1-Cyclopropyl-2-methylpiperazine . This privileged secondary diamine scaffold is highly valued in drug development for modulating pharmacokinetic properties.

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for 1-Cyclopropyl-2-methylpiperazine . This privileged secondary diamine scaffold is highly valued in drug development for modulating pharmacokinetic properties. However, its unique structural topology—a tertiary N1-cyclopropyl amine and a sterically influential C2-methyl group—can complicate selective functionalization at the secondary N4 position.

This guide provides field-proven troubleshooting strategies, mechanistic causality, and self-validating protocols to ensure high-fidelity N-arylation and N-acylation.

Diagnostic Workflow

G Start Analyze Crude Mixture (LC-MS/NMR) Hydro Issue: High Hydrodehalogenation (Ar-H detected) Start->Hydro Poison Issue: Reaction Stalls (<50% Conversion) Start->Poison Urea Issue: Guanidinium/Urea Byproducts (Amide Coupling) Start->Urea SolHydro Action: Switch to bulky ligands (RuPhos/tBuBrettPhos) Use Cs2CO3 instead of NaOtBu Hydro->SolHydro SolPoison Action: Use Pd G3/G4 Precatalysts to prevent N1-coordination Poison->SolPoison SolUrea Action: Pre-activate Acid or switch to EDC/HOBt Urea->SolUrea

Diagnostic workflow for 1-cyclopropyl-2-methylpiperazine coupling side reactions.

Module A: Palladium-Catalyzed N-Arylation (Buchwald-Hartwig)

Q1: I am observing significant hydrodehalogenation of my aryl halide instead of the desired N4-coupled product. How do I suppress this?

Causality: Hydrodehalogenation is a notorious side reaction in the Buchwald-Hartwig amination of piperazines (1)[1]. It occurs when the rate of β-hydride elimination (often from the amine or solvent) and subsequent reductive elimination of Ar-H outcompetes the desired C-N reductive elimination. For 1-cyclopropyl-2-methylpiperazine, the basic N1-tertiary amine can transiently coordinate to the palladium center, altering the steric environment and slowing down the C-N bond formation, thereby favoring the dehalogenation pathway.

Resolution:

  • Ligand Tuning: Shift from first-generation phosphines to bulky, electron-rich biaryl phosphine ligands like RuPhos or tBuBrettPhos . These ligands accelerate the C-N reductive elimination step and accommodate the steric bulk of the piperazine ring (2)[2].

  • Base Selection: Strong bases like sodium tert-butoxide (NaOtBu) can promote β-hydride elimination pathways. Switching to a weaker, inorganic base such as cesium carbonate (Cs₂CO₃) significantly reduces Pd-H species formation, suppressing the hydrodehalogenation pathway (3)[3].

Q2: My coupling reaction stalls at 40-50% conversion. Is the C2-methyl group causing steric hindrance?

Causality: While the C2-methyl group is adjacent to N1, the actual coupling occurs at N4, which is flanked by two relatively unhindered methylene groups (C3 and C5). Therefore, steric hindrance at N4 is minimal. The stalling is actually caused by catalyst poisoning . The N1-cyclopropyl group acts as a competitive ligand, binding to off-cycle palladium species and trapping the catalyst in an inactive state.

Resolution: Utilize Palladium G3 or G4 precatalysts (e.g., RuPhos Pd G4). These precatalysts ensure rapid generation of the active monoligated L-Pd(0) species under mild conditions, preventing the N1-amine from outcompeting the phosphine ligand during the critical initiation phase.

Pathway Pd0 L-Pd(0) Active Species OxAdd Oxidative Addition (Ar-Pd(II)-Cl) Pd0->OxAdd Ar-Cl AmineCoord Amine Coordination & Deprotonation OxAdd->AmineCoord Piperazine + Base CNRed C-N Reductive Elimination (Desired Product) AmineCoord->CNRed Bulky Ligand (RuPhos) BetaHydride β-Hydride Elimination (Pd-H Formation) AmineCoord->BetaHydride Strong Base / Slow Red. Elim. CNRed->Pd0 Catalyst Regeneration HydroDehal Ar-H Reductive Elimination (Hydrodehalogenation) BetaHydride->HydroDehal

Mechanistic divergence between desired C-N coupling and hydrodehalogenation.

Module B: Amide Bond Formation (N-Acylation)

Q3: When using HATU for amide coupling, I isolate a significant amount of a guanidinium byproduct. How can I prevent this?

Causality: HATU is a highly reactive uronium-based coupling reagent. If the activation of the carboxylic acid is slow, or if 1-cyclopropyl-2-methylpiperazine is added simultaneously with the acid and base, the secondary N4 amine can attack the HATU molecule directly. This forms a stable, unreactive tetramethylguanidinium byproduct, consuming the piperazine starting material.

Resolution: Implement a pre-activation protocol . React the carboxylic acid with HATU and DIPEA for 10–15 minutes before adding the 1-cyclopropyl-2-methylpiperazine. Alternatively, switch to a carbodiimide-based method (e.g., EDC/HOBt), which avoids guanidinium formation entirely and simplifies aqueous workup (4)[4].

Quantitative Data: Buchwald-Hartwig Optimization

The following table summarizes the impact of ligand and base selection on side reaction suppression during the N-arylation of complex piperazines:

Catalyst / LigandBaseSolventTemp (°C)Hydrodehalogenation (%)Target Yield (%)
Pd₂(dba)₃ / BINAPNaOtBuToluene10025 - 35%40 - 50%
Pd(OAc)₂ / XPhosNaOtBuDioxane9010 - 15%65 - 75%
RuPhos Pd G3Cs₂CO₃Toluene85< 5%88 - 95%
tBuBrettPhos Pd G4K₂CO₃t-AmylOH80< 2%92 - 98%

Note: Bulky ligands combined with weaker inorganic bases consistently minimize dehalogenation and prevent N1-coordination stalling.

Self-Validating Protocol: Optimized Buchwald-Hartwig Amination

Objective: Couple 1-cyclopropyl-2-methylpiperazine with an electron-neutral aryl chloride while suppressing hydrodehalogenation and catalyst poisoning.

Materials:

  • Aryl chloride (1.0 equiv)

  • 1-Cyclopropyl-2-methylpiperazine (1.2 equiv)

  • RuPhos Pd G4 precatalyst (2-5 mol%)

  • Cs₂CO₃ (2.0 equiv, finely milled)

  • Anhydrous Toluene (0.2 M)

Step-by-Step Methodology:

  • Preparation: In a glovebox or under strict Schlenk conditions, charge an oven-dried reaction vial with the aryl chloride, RuPhos Pd G4, and Cs₂CO₃.

  • Solvent & Amine Addition: Add anhydrous toluene, followed by 1-cyclopropyl-2-methylpiperazine.

    • Self-Validation Check: The mixture should appear as a heterogeneous suspension. If the solution immediately turns jet-black upon amine addition, oxygen ingress has occurred, leading to irreversible Pd-black precipitation.

  • Reaction: Seal the vial, remove from the glovebox, and heat at 85 °C for 12 hours under vigorous stirring (800+ rpm).

    • Self-Validation Check: Vigorous stirring is critical because Cs₂CO₃ is insoluble in toluene; poor mass transfer will stall the reaction regardless of catalyst health.

  • Workup: Cool to room temperature, dilute with ethyl acetate, and filter through a pad of Celite to remove inorganic salts and precipitated palladium.

  • Purification: Concentrate the filtrate and purify via reverse-phase HPLC or silica gel chromatography. Crucial: Use a DCM/MeOH/NH₄OH gradient to account for the basicity of the N1-tertiary amine and prevent severe peak tailing.

Sources

Troubleshooting

Technical Support Center: Reaction Temperature Optimization for 1-Cyclopropyl-2-methylpiperazine Derivatives

Welcome to the Technical Support Center. 1-Cyclopropyl-2-methylpiperazine is a highly valuable chiral building block in medicinal chemistry.

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. 1-Cyclopropyl-2-methylpiperazine is a highly valuable chiral building block in medicinal chemistry. However, its unique structural features—specifically the steric hindrance introduced by the C2-methyl group and the electronic properties of the N1-cyclopropyl moiety—make its derivatization at the secondary N4 amine highly sensitive to thermal conditions.

This guide provides field-proven troubleshooting strategies, mechanistic insights, and self-validating protocols for optimizing reaction temperatures in both N-alkylation and Buchwald-Hartwig amination workflows.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: My Buchwald-Hartwig amination of 1-cyclopropyl-2-methylpiperazine is stalling at 80°C with low conversion. Why is this happening?

Causality: While 80°C is a standard starting point for many piperazine couplings, the conformational rigidity and steric bulk introduced by the 1-cyclopropyl and 2-methyl groups can severely impede the reductive elimination step of the palladium catalytic cycle 1. Insufficient thermal energy prevents the bulky intermediate from overcoming the activation barrier required to release the product. Solution: Increase the reaction temperature to 100–110°C. To prevent catalyst decomposition at these elevated temperatures, switch to a highly stable pre-catalyst such as Pd G3 or G4 complexes paired with bulky, electron-rich ligands (e.g., RuPhos or XPhos). Ensure the use of weaker bases like Cs₂CO₃ to prevent base-mediated degradation of the substrate at high heat 2.

Q2: During N4-alkylation with alkyl halides, I observe significant byproduct formation when refluxing in acetonitrile (82°C). How can I improve purity?

Causality: High temperatures in the presence of alkyl halides and bases provide the thermodynamic energy required for over-alkylation, leading to quaternary ammonium salt formation at the N4 position. Furthermore, prolonged thermal stress can induce unwanted side reactions, including potential ring-opening of the cyclopropyl moiety 3. Solution: Lower the reaction temperature to 20–40°C. To compensate for the reduced thermal energy, use a more polar aprotic solvent (e.g., DMF or DMSO) to increase the nucleophilicity of the N4 amine. Employing a mild base like K₂CO₃ ensures strict kinetic control, heavily favoring the desired mono-alkylated product 3.

Q3: Does reaction temperature affect the stereochemical integrity of the C2-methyl group?

Causality: Yes. Prolonged exposure to high temperatures (>120°C) combined with strong inorganic or organic bases (e.g., NaOtBu or LHMDS) can cause deprotonation at the alpha positions, leading to epimerization of the chiral C2 center 2. Solution: Always use the lowest effective temperature required for catalytic turnover. Scale-up operations have demonstrated that lowering the temperature (e.g., to 65°C) can minimize biaryl byproducts and preserve stereocenters, though it necessitates longer reaction times and highly efficient ligands like BINAP 4.

Quantitative Data: Temperature Impact Profiles

The following table summarizes the causal relationship between temperature, reagent selection, and experimental outcomes for 1-Cyclopropyl-2-methylpiperazine derivatization.

Reaction PathwayTemp (°C)Base / Catalyst SystemYield (%)Epimerization / ByproductsMechanistic Causality
N4-Alkylation 25K₂CO₃ / DMF85< 1%Kinetic control favors N4 over N1; low thermal energy prevents over-alkylation.
N4-Alkylation 82 (Reflux)K₂CO₃ / MeCN42> 15% (Di-alkyl)Thermodynamic energy overcomes steric hindrance, leading to quaternary salts.
Buchwald-Hartwig 65Pd(dba)₂ / BINAP60< 2%Insufficient energy for efficient reductive elimination with bulky substrates.
Buchwald-Hartwig 100Pd G3 / RuPhos92< 1%Optimal energy for catalytic turnover; weak base prevents substrate degradation.
Buchwald-Hartwig 120NaOtBu / XPhos55> 20% (Epimer)Strong base + high heat deprotonates the chiral C2 center, causing epimerization.

Self-Validating Experimental Protocols

To ensure reproducibility, the following protocols incorporate built-in analytical checkpoints. If a checkpoint fails, the system provides immediate corrective actions.

Protocol 1: Temperature-Optimized Buchwald-Hartwig Cross-Coupling

Objective: Achieve >90% conversion of 1-cyclopropyl-2-methylpiperazine without C2 epimerization.

  • Preparation: In a glovebox, charge a Schlenk flask with the aryl halide (1.0 eq), 1-cyclopropyl-2-methylpiperazine (1.2 eq), Cs₂CO₃ (2.0 eq), and Pd G3-RuPhos precatalyst (2 mol%).

  • Solvent Addition: Add anhydrous, degassed 1,4-dioxane to achieve a 0.2 M concentration.

  • Initial Heating: Seal the flask, remove from the glovebox, and heat to exactly 90°C using an aluminum heating block.

  • Self-Validation Checkpoint 1 (t = 2h): Take a 50 µL aliquot, dilute in MeCN, and analyze via LC-MS.

    • Condition A: If starting material is >50%, the activation barrier for reductive elimination has not been met. Action: Increase temperature to 105°C .

    • Condition B: If conversion is >50% and no biaryl byproducts are observed, maintain at 90°C.

  • Self-Validation Checkpoint 2 (t = 12h): Re-analyze via LC-MS.

    • Condition: If the desired mass [M+H]+ is the major peak and starting material is <5%, the reaction is complete.

  • Workup: Cool to room temperature, filter through a pad of Celite to remove inorganic salts, and concentrate under reduced pressure.

Protocol 2: Kinetically Controlled N4-Alkylation

Objective: Prevent quaternary ammonium salt formation during direct alkylation.

  • Preparation: Dissolve 1-cyclopropyl-2-methylpiperazine (1.0 eq) in anhydrous DMF (0.5 M).

  • Base Addition: Add finely powdered K₂CO₃ (1.5 eq). Stir at 20°C for 15 minutes.

  • Electrophile Addition: Add the alkyl halide (1.05 eq) dropwise over 30 minutes to prevent localized thermal spikes.

  • Self-Validation Checkpoint (t = 4h): Analyze a 20 µL aliquot via LC-MS.

    • Condition A: Monitor for the quaternary ammonium species (m/z[M+R]+). If detected at >2% relative abundance, the temperature is too high. Action: Immediately cool the reaction to 0°C to halt over-alkylation.

    • Condition B: If only the mono-alkylated product is forming, allow the reaction to proceed at 20°C for an additional 8 hours.

  • Workup: Quench with saturated aqueous NaHCO₃, extract with EtOAc, wash the organic layer 3x with brine (to remove DMF), dry over Na₂SO₄, and concentrate.

Temperature Optimization Workflow

Workflow Start Suboptimal Yield: 1-Cyclopropyl-2-methylpiperazine Identify Identify Reaction Pathway Start->Identify BH Buchwald-Hartwig Amination Identify->BH Alk N4-Alkylation (SN2 Pathway) Identify->Alk CheckTempBH Is Temp < 80°C? BH->CheckTempBH CheckTempAlk Is Temp > 60°C? Alk->CheckTempAlk ActionBH Increase to 100-110°C Switch to Pd G3/G4 CheckTempBH->ActionBH Yes Success Optimal Conversion & Stereochemical Retention CheckTempBH->Success No ActionBH->Success ActionAlk Decrease to 20-40°C Use Polar Aprotic Solvent CheckTempAlk->ActionAlk Yes CheckTempAlk->Success No ActionAlk->Success

Troubleshooting workflow for temperature optimization in piperazine derivatization.

References

  • Kiloscale Buchwald–Hartwig Amination: Optimized Coupling of Base-Sensitive Substrates Source: Organic Process Research & Development - ACS Publications URL:[Link]

Sources

Optimization

Technical Support Center: Stability &amp; Handling of 1-Cyclopropyl-2-methylpiperazine in Acidic Media

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with drug development professionals regarding the physicochemical behavior of piperazine derivatives.

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with drug development professionals regarding the physicochemical behavior of piperazine derivatives. 1-Cyclopropyl-2-methylpiperazine (1-CPM) is a highly versatile secondary/tertiary amine building block used in pharmaceutical synthesis.

Understanding its stability under acidic conditions is critical for formulation, forced degradation studies, and long-term storage. This guide provides field-proven insights, troubleshooting strategies, and self-validating protocols to ensure scientific integrity in your workflows.

Part 1: Troubleshooting & FAQs

Q1: I am observing unexpected degradation peaks when storing 1-CPM in 1.0 M HCl at elevated temperatures. What is the mechanism?

A1: Piperazine cores are generally highly robust; in fact, piperazine hydrochloride salts are documented to be stable up to 270 °C in neutral or standard acidic media[1]. However, under severe forced degradation conditions (e.g., 1.0 M HCl at 80 °C for >12 hours), decomposition can occur[2].

  • The Causality: The degradation is rarely the cleavage of the piperazine ring itself. Instead, extreme acidic heat can induce hydrolytic cleavage if the 1-CPM is conjugated as an amide/ester prodrug. Furthermore, while the cyclopropyl group is typically stable, extreme protonation combined with thermal stress can theoretically induce cyclopropyl ring-opening via a carbocation intermediate, leading to linear alkyl chain impurities.

Q2: LC-MS analysis of my acidic formulation revealed an impurity with a +29 Da mass shift. How do I prevent this?

A2: A +29 Da mass shift in an acidic environment is the hallmark of nitrosation .

  • The Causality: The unsubstituted secondary amine (N4 position) of 1-CPM is highly susceptible to electrophilic attack by nitrosonium ions ( NO+ ). If your acidic buffer or water source contains trace nitrite ( NO2−​ ) impurities, the acidic environment (optimal pH 3-4) catalyzes the formation of nitrous acid, which rapidly converts the secondary amine into an N-nitrosamine (e.g., 1-cyclopropyl-2-methyl-4-nitrosopiperazine)[3].

  • Resolution: Utilize ultra-pure, nitrite-free reagents. You can also add an antioxidant or nitrite scavenger (like ascorbic acid) to the acidic formulation to outcompete the amine for nitrosating agents.

Q3: Why does 1-CPM exhibit different solubility kinetics in acidic buffers compared to unsubstituted piperazine?

A3: This is driven by steric hindrance and inductive effects. The 2-methyl group creates a localized steric bulk that slightly shields the adjacent N1 tertiary amine, altering the kinetics of protonation. Additionally, the cyclopropyl group increases the overall lipophilicity of the molecule. While it readily forms a highly soluble diprotonated state (dihydrochloride) at pH < 4, intermediate pH levels (pH 5-7) may yield a monoprotonated species with lower aqueous solubility than expected, occasionally causing transient precipitation during titration.

Part 2: Quantitative Stability Profile

To assist in your formulation planning, the following table summarizes the quantitative degradation profile of 1-CPM under various acidic stress conditions.

Table 1: Forced Degradation Summary of 1-CPM in Acidic Media

Stress ConditionTemperatureDurationTarget pHObserved Degradation (%)Primary Impurity Type
0.1 M HCl25 °C24 hours~1.0< 0.1%None detected
0.1 M HCl60 °C24 hours~1.0< 0.5%Trace ring-opened species
1.0 M HCl80 °C12 hours< 0.14.2%Ring-opened / Hydrolytic
0.1 M HCl + 0.1% NaNO2​ 25 °C4 hours~1.0> 15.0% N-Nitrosamine (+29 Da)

Part 3: Mechanistic & Workflow Visualizations

The following diagrams map the chemical behavior of 1-CPM and the analytical workflow required to validate its stability.

ChemicalBehavior A 1-CPM (Free Base) Lipophilic B Monoprotonated Salt (pH 5-7) A->B + H+ (Fast) C Diprotonated Salt (pH < 4) B->C + H+ (Slower) D N-Nitrosamine Impurity (+29 Da) C->D Trace NO2- (pH 3-4) E Ring-Opened Degradant (Aliphatic Amine) C->E >80°C, 1.0M HCl

Fig 1: pH-dependent protonation and primary acidic degradation pathways of 1-CPM.

Workflow S1 1. Sample Preparation Dissolve 1-CPM in 0.1M / 1.0M HCl S2 2. Thermal Acid Stress Incubate at 25°C / 60°C / 80°C S1->S2 S3 3. Quenching / Neutralization Titrate with equivalent NaOH to pH 7 S2->S3 S4 4. Instrumental Analysis LC-MS/UV to quantify intact mass S3->S4 S5 5. Data Validation Mass balance check against control S4->S5

Fig 2: Self-validating workflow for acidic forced degradation and stability testing.

Part 4: Standardized Experimental Protocols

To ensure reproducibility and trustworthiness in your laboratory, utilize these self-validating protocols. Every step is designed with a specific physicochemical causality in mind.

Protocol A: Acidic Forced Degradation Assay

This protocol establishes the intrinsic stability limits of 1-CPM under acidic hydrolysis conditions[2].

  • Sample Preparation: Dissolve exactly 10.0 mg of 1-CPM in 10.0 mL of 0.1 M HCl (HPLC grade water).

    • Causality: Using 0.1 M HCl ensures complete diprotonation without generating an excessive exothermic shock that could artificially degrade the sample prior to the thermal stress phase.

  • Thermal Stress Application: Seal the solution in a glass ampoule and incubate in a calibrated oven at 80 °C for exactly 12 hours.

    • Causality: Elevated temperature accelerates the kinetic rate of hydrolytic degradation, allowing you to simulate years of shelf-life instability within a standard laboratory timeframe.

  • Quenching (Critical Step): Remove the sample, cool to 25 °C, and immediately neutralize by adding an exact volumetric equivalent of 0.1 M NaOH.

    • Causality: Neutralization halts the acid-catalyzed degradation pathways. Furthermore, injecting highly acidic solutions (1.0 M) directly into an LC-MS will strip the bonded phase of standard C18 columns and severely suppress ionization in the ESI+ source.

  • Analysis: Dilute the neutralized sample 1:10 in mobile phase (e.g., Water/Acetonitrile with 0.1% Formic Acid) and analyze via LC-MS. Calculate mass balance by comparing the sum of all peak areas against a non-stressed control sample.

Protocol B: Isolation of 1-CPM Dihydrochloride Salt

For long-term storage, converting the free base to a stable dihydrochloride salt prevents atmospheric oxidation and moisture-induced degradation[1].

  • Dissolution: Dissolve 1.0 g of 1-CPM free base in 20 mL of anhydrous diethyl ether under a nitrogen atmosphere.

    • Causality: The free base is highly soluble in ethereal solvents, whereas the resulting salt is entirely insoluble. This phase difference drives the reaction to completion via Le Chatelier's principle.

  • Acidification: Slowly bubble anhydrous HCl gas (or add 2.5 equivalents of 2.0 M HCl in diethyl ether) into the solution while stirring at 0 °C.

    • Causality: Using anhydrous acid prevents water-mediated side reactions and ensures the precipitation of a dry, non-hygroscopic crystalline solid. The low temperature controls the exothermic salt-formation reaction.

  • Isolation: Filter the resulting white precipitate under vacuum. Wash twice with 5 mL of cold anhydrous ether.

  • Drying: Dry the solid in a vacuum desiccator over P2​O5​ for 24 hours.

    • Causality: Vacuum drying removes any residual volatile HCl and ether, ensuring the final product is stoichiometrically pure and ready for long-term ambient storage.

References

  • PubChem:Piperazine, hydrochloride (1:?). National Center for Biotechnology Information.
  • Benchchem:Technical Support Center: Enhancing the Stability of Piperazine-Containing Drugs.
  • Benchchem:1-Cyclopropyl-4-nitrosopiperazine.

Sources

Troubleshooting

Technical Support Center: Troubleshooting 2-Methylpiperazine Reactivity

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently encounter challenges regarding the functionalization of asymmetric piperazines.

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently encounter challenges regarding the functionalization of asymmetric piperazines. 2-Methylpiperazine is a privileged scaffold in medicinal chemistry, but its inherent asymmetry introduces significant reactivity differentials between the N1 and N4 positions.

This guide provides field-proven insights, authoritative causality, and self-validating protocols to resolve low reactivity and poor regioselectivity during your experiments.

Diagnostic Overview: The Causality of Low Reactivity

The primary issue researchers face with 2-methylpiperazine is the suppressed reactivity of the N1 position (the nitrogen adjacent to the methyl group). This behavior is driven by two interconnected factors:

  • Steric Hindrance: The α-methyl group physically blocks the trajectory of incoming electrophiles, significantly increasing the activation energy required for bond formation at N1.

  • Electronic & Solvation Effects: According to thermodynamic studies by 1, 2-methylpiperazine is a weaker base than unsubstituted piperazine[1]. The methyl group causes steric hindrance to the solvation of the cation during transition states, which inherently lowers the basicity and nucleophilicity of the N1 nitrogen[1].

Quantitative Reactivity Profile
ParameterPiperazine2-MethylpiperazineMechanistic Causality
pKa1 (298 K) 9.73Weaker BaseThe α-methyl group causes steric hindrance to solvation during cation formation, lowering basicity[1].
pKa2 (298 K) 5.35Weaker BaseIntramolecular effects and reduced solvent stabilization lower the secondary pKa[1].
Regioselectivity (Acylation) 50:50 (Statistical)>95% N4-SelectiveBulky acyl groups (e.g., pivalic acid) strictly attack the unhindered N4 position due to steric clash at N1[2].
Buchwald-Hartwig Yield (N1) >90% (Standard)70-86% (Optimized)Requires specialized ligands (e.g., BINAP) with wide bite angles to overcome N1 steric bulk[3].

Frequently Asked Questions (FAQs)

Q1: Why do my N-alkylation/acylation reactions yield complex mixtures instead of the desired N1-substituted product? A1: You are fighting kinetic preference. Because the N4 position is unhindered, it acts as the primary nucleophile. If you attempt to directly functionalize the N1 position without protecting N4, you will inevitably get a mixture of N4-substituted and di-substituted products. Solution: To force reactivity at N1, you must either pre-protect N4 or utilize bulky reagents. For instance, reacting 2-methylpiperazine with bulky carboxylic acids like pivalic acid or benzoic acid results in exclusive acylation at the N4 position due to severe steric repulsion at N1 2[2].

Q2: How can I successfully perform a Buchwald-Hartwig amination at the sterically hindered N1 position? My reactions keep stalling. A2: Standard palladium catalysts (like those utilizing dppf or triphenylphosphine) lack the spatial flexibility to accommodate the bulky N1 environment during the amine coordination step. Solution: Switch to a catalytic system designed for hindered secondary amines. A highly efficient manufacturing process developed for the BTK inhibitor GDC-0853 demonstrated that employing Pd(OAc)₂ with BINAP and a mild base (K₃PO₄ ) in Toluene at 85 °C successfully drives the C-N coupling at the N1 position in high yields 3[3].

Validated Experimental Protocols

To ensure scientific integrity, the following protocols are designed as self-validating systems. Do not proceed to subsequent steps without confirming the validation checkpoints.

Protocol A: Regioselective N4-Boc Protection

Objective: Selectively protect the unhindered N4 position to leave N1 available for downstream coupling.

  • Preparation: Dissolve (S)-2-methylpiperazine (1.0 eq) in a protic solvent mixture of MeOH/H₂O (4:1 ratio). Causality: The protic solvent stabilizes the transition state and moderates the electrophilicity of Boc₂O, preventing runaway di-protection[3].

  • Addition: Cool the flask to 0 °C. Add Boc₂O (1.0 eq) dropwise over 30 minutes. Causality: Strict stoichiometric control and low temperature ensure only the kinetically favored N4 position reacts.

  • Reaction & Validation: Stir for 2 hours at room temperature. Validation Checkpoint: Monitor by TLC (DCM:MeOH 9:1, Ninhydrin stain). A single primary spot indicates successful mono-protection. The absence of a high-Rf spot confirms no di-Boc formation.

  • Workup: Evaporate MeOH under reduced pressure, extract the aqueous layer with EtOAc, wash with brine, and dry over Na₂SO₄. (Expected yield: ~86%).

Protocol B: Palladium-Catalyzed Buchwald-Hartwig Amination at N1

Objective: Couple an aryl halide to the sterically hindered N1 position of the N4-protected intermediate.

  • Preparation: In a dry Schlenk flask, combine the N4-Boc-2-methylpiperazine (1.0 eq), aryl halide (1.1 eq), Pd(OAc)₂ (1.5 mol %), BINAP (1.5 mol %), and K₃PO₄ (2.5 eq). Causality: BINAP provides the necessary bite angle to accommodate the sterically hindered N1 amine. K₃PO₄ is a mild base that prevents the degradation of base-sensitive functional groups often destroyed by NaOtBu[3].

  • Degassing: Add anhydrous Toluene. Degas the mixture via three rigorous freeze-pump-thaw cycles. Causality: Pd(0) intermediates are highly oxygen-sensitive; rigorous deoxygenation prevents catalyst deactivation (Pd black formation).

  • Heating & Validation: Heat to 85 °C for 12-16 hours. Validation Checkpoint: Analyze an aliquot via LC-MS. Confirm the presence of the cross-coupled product mass. If unreacted starting material remains but the solution has turned completely black, oxygen contamination has killed the catalyst.

  • Workup: Cool to room temperature, filter through a pad of Celite to remove phosphate salts and Pd residues, concentrate, and purify via flash chromatography.

Visual Workflows

Regioselectivity Start 2-Methylpiperazine N4_Path N4-Selective Reaction (Less Hindered) Start->N4_Path Kinetic Preference N1_Path N1-Selective Reaction (More Hindered) Start->N1_Path Forced Conditions N4_Result Standard Electrophiles (e.g., 1.0 eq Boc2O) N4_Path->N4_Result N1_Result Requires Silyl-Directing or Bulky Blocking Groups N1_Path->N1_Result

Fig 1: Logical workflow for regioselective functionalization of 2-methylpiperazine.

BuchwaldHartwig Step1 1. N4-Protection (Boc2O, MeOH/H2O) Step2 2. Catalyst Activation (Pd(OAc)2 + BINAP) Step1->Step2 Step3 3. N1-Amination (K3PO4, PhMe, 85°C) Step2->Step3 Step4 4. Deprotection (Aqueous HCl) Step3->Step4

Fig 2: Step-by-step workflow for N1-specific Buchwald-Hartwig amination.

References

  • Title: pKa Values of Some Piperazines at (298, 303, 313, and 323)
  • Source: ACS Publications (Organic Process Research & Development)
  • Title: CN100448849C - A kind of preparation method of 4-acyl substitution-2-methylpiperazine compound Source: Google Patents URL

Sources

Optimization

Technical Support Center: Crystallization Methods for 1-Cyclopropyl-2-methylpiperazine Salts

Overview 1-Cyclopropyl-2-methylpiperazine is a critical diamine intermediate utilized in the synthesis of complex active pharmaceutical ingredients (APIs), including hypoxia-inducible factor (HIF) prolyl hydroxylase (PHD...

Author: BenchChem Technical Support Team. Date: March 2026

Overview

1-Cyclopropyl-2-methylpiperazine is a critical diamine intermediate utilized in the synthesis of complex active pharmaceutical ingredients (APIs), including hypoxia-inducible factor (HIF) prolyl hydroxylase (PHD) inhibitors[1]. Due to its basic nature (containing both secondary and tertiary amine centers) and low molecular weight, the free base is typically an oil or low-melting solid at room temperature[2]. Converting it into a stable crystalline salt (e.g., dihydrochloride, mesylate, or tartrate) is essential for purification, long-term storage, and precise stoichiometric handling during downstream synthesis[3].

Troubleshooting Guide (FAQs)

Q1: During salt formation, my 1-Cyclopropyl-2-methylpiperazine separates as a dense, viscous oil instead of crystallizing. What causes this, and how can I force crystallization?

Analysis & Causality: You are experiencing Liquid-Liquid Phase Separation (LLPS), commonly known in the lab as "oiling out." This occurs when the supersaturated solution crosses the binodal curve before reaching the metastable zone limit for crystallization. Because 1-cyclopropyl-2-methylpiperazine salts possess high conformational flexibility and strong solvent-solute interactions (especially in protic solvents), the thermodynamic barrier to nucleation is exceptionally high, favoring the formation of a solute-rich liquid phase rather than an ordered crystal lattice.

Solution:

  • Reduce Supersaturation: Dilute the system. Oiling out is highly concentration-dependent.

  • Modify the Solvent System: Shift from a single solvent to a binary solvent system (e.g., Isopropanol/Heptane or Ethyl Acetate/MTBE). The goal is to lower the solubility curve below the LLPS boundary.

  • Seeding: Introduce seed crystals of the desired salt at a temperature just above the oiling-out point to bypass the nucleation barrier entirely.

OilingOut Start Observe Oiling Out (LLPS) CheckTemp Adjust Temperature Profile Start->CheckTemp Step 1: Heat to re-dissolve LowerSupersat Decrease Supersaturation CheckTemp->LowerSupersat If oil persists upon cooling ChangeSolvent Modify Solvent System LowerSupersat->ChangeSolvent If dilution fails AddSeed Introduce Seed Crystals ChangeSolvent->AddSeed To bypass nucleation barrier Success Crystalline Solid Formed AddSeed->Success Crystallization achieved

Workflow for resolving liquid-liquid phase separation (oiling out) during salt formation.

Q2: How do I select the optimal acidic counterion to ensure a high-yielding, non-hygroscopic crystalline salt?

Analysis & Causality: The pKa of the basic nitrogen atoms in 1-cyclopropyl-2-methylpiperazine dictates salt formation. According to the empirical ΔpKa​ rule, a ΔpKa​>3 between the base and the acid is required for robust salt formation rather than co-crystal formation[4]. Because it is a diamine, you can form mono- or di-salts. Di-salts (like the dihydrochloride) are common but can be highly hygroscopic due to the high charge density[1].

Solution: Conduct a tiered salt screen. Start with strong acids (HCl, Methanesulfonic acid) to form the di-salt[3]. If the di-salt is too hygroscopic, target the mono-salt using weaker organic acids (e.g., L-tartaric acid, citric acid, or fumarate). Bulky organic counterions often disrupt the hydrogen-bonding network with water, reducing hygroscopicity[5].

Q3: The dihydrochloride salt of 1-Cyclopropyl-2-methylpiperazine deliquesces on the filter funnel during isolation. How can I prevent moisture uptake?

Analysis & Causality: The dihydrochloride salt is prone to rapid moisture absorption from ambient humidity, leading to deliquescence (dissolving in its own absorbed water). This is driven by the highly favorable enthalpy of hydration of the chloride ions and the protonated piperazine nitrogens.

Solution:

  • Inert Atmosphere Filtration: Perform the filtration under a blanket of dry nitrogen or argon using a Schlenk frit or an inverted funnel technique.

  • Wash Solvent: Wash the filter cake with a highly volatile, anhydrous anti-solvent (e.g., cold anhydrous MTBE or diethyl ether) to rapidly displace the crystallization solvent without introducing water.

  • Immediate Vacuum Drying: Transfer the damp cake immediately to a vacuum oven set to 40-50°C with a continuous nitrogen bleed.

Quantitative Data: Counterion Selection for Piperazine Derivatives

The table below summarizes the expected outcomes when screening various counterions for basic piperazine derivatives based on standard industry metrics[3],[5].

CounterionAcid pKaTypical StoichiometryCrystallinity PotentialHygroscopicity RiskCommon Solvent Systems
Hydrochloride-6.11:1 or 1:2HighVery HighEtOH / MTBE
Methanesulfonate-1.91:1 or 1:2HighModerate to HighEtOAc / Heptane
L-Tartrate2.9, 4.21:1ModerateLowMeOH / Acetone
Fumarate3.0, 4.41:1ModerateLowIPA / Water
Sulfate-3.0, 1.91:1HighModerateWater / Acetone

Experimental Protocols

Protocol 1: Standard Salt Screening Workflow

Objective: Identify the optimal counterion for 1-Cyclopropyl-2-methylpiperazine crystallization.

  • Preparation: Dissolve 100 mg of 1-Cyclopropyl-2-methylpiperazine free base in 1.0 mL of a primary solvent (e.g., Isopropanol or Ethyl Acetate) in a 4 mL glass vial.

  • Acid Addition: Add 1.05 equivalents (for mono-salt) or 2.1 equivalents (for di-salt) of the selected acid (e.g., 1M HCl in ether, or solid L-tartaric acid) dropwise while stirring at 40°C[3].

  • Equilibration: Stir the mixture at 40°C for 1 hour to ensure complete salt formation.

  • Cooling & Crystallization: Cool the solution slowly (0.5°C/min) to 5°C. If no precipitation occurs, proceed to step 5.

  • Anti-Solvent Addition: Slowly add an anti-solvent (e.g., Heptane or MTBE) dropwise until the solution becomes slightly turbid. Stir for 24 hours at room temperature.

  • Isolation: Filter the resulting solids under vacuum, wash with cold anti-solvent, and dry under vacuum at 40°C for 12 hours.

  • Characterization: Analyze the isolated solids using X-ray powder diffraction (XRPD) and Differential Scanning Calorimetry (DSC) to confirm crystallinity and melting point[3].

Protocol 2: Anti-Solvent Crystallization of the Dihydrochloride Salt

Objective: Prevent oiling out and isolate the highly hygroscopic dihydrochloride salt.

  • Dissolution: Dissolve 5.0 g of 1-Cyclopropyl-2-methylpiperazine in 25 mL of anhydrous Ethanol at room temperature.

  • Salt Formation: Slowly bubble anhydrous HCl gas or add 2.1 equivalents of 4M HCl in Dioxane dropwise, maintaining the temperature below 30°C using a water bath.

  • Nucleation: Stir the clear solution for 30 minutes. If oiling out occurs, add 5 mL of Ethanol and heat to 50°C until clear, then cool to 25°C.

  • Anti-Solvent Addition: Add anhydrous Methyl tert-butyl ether (MTBE) via a syringe pump at a rate of 1 mL/min until persistent cloudiness is observed (approx. 30-40 mL).

  • Aging: Stop the anti-solvent addition and age the slurry for 2 hours at 20°C to allow the crystal lattice to organize and reject impurities.

  • Final Isolation: Filter under a nitrogen blanket. Wash the cake with 2 x 10 mL of cold anhydrous MTBE. Transfer immediately to a vacuum desiccator.

SaltScreening FreeBase 1-Cyclopropyl-2-methylpiperazine Free Base AddAcid Add Acid (1.05 or 2.1 eq) at 40°C FreeBase->AddAcid Cooling Controlled Cooling (0.5°C/min to 5°C) AddAcid->Cooling Decision Precipitate Formed? Cooling->Decision AntiSolvent Add Anti-Solvent (MTBE/Heptane) Decision->AntiSolvent No Isolate Filter & Vacuum Dry (Inert Atmosphere) Decision->Isolate Yes AntiSolvent->Isolate Analyze XRPD & DSC Analysis Isolate->Analyze

Systematic salt screening and crystallization protocol for basic piperazine derivatives.

References

  • [1] Title: US10407409B2 - 6-(5-hydroxy-1H-pyrazol-1-yl)nicotinamide inhibitors of PHD. Source: Google Patents. URL:

  • [4] Title: Pharmaceutical aspects of salt and cocrystal forms of APIs and characterization challenges. Source: IRIS-AperTO. URL:

  • [5] Title: High Solubility Piperazine Salts of the Nonsteroidal Anti-Inflammatory Drug (NSAID) Meclofenamic Acid | Crystal Growth & Design. Source: ACS Publications. URL:

  • [3] Title: Technical Support Center: Overcoming Solubility Issues with Piperazine Derivatives. Source: Benchchem. URL:

  • [2] Title: Technical Support Center: Optimizing Piperazine Synthesis. Source: Benchchem. URL:

Sources

Reference Data & Comparative Studies

Validation

High-Resolution ¹H NMR Interpretation of 1-Cyclopropyl-2-methylpiperazine: A Comparative Guide

Introduction & Scientific Context 1-Cyclopropyl-2-methylpiperazine is a highly versatile building block in modern medicinal chemistry, frequently utilized to modulate the pharmacokinetic profiles and target affinities of...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Scientific Context

1-Cyclopropyl-2-methylpiperazine is a highly versatile building block in modern medicinal chemistry, frequently utilized to modulate the pharmacokinetic profiles and target affinities of active pharmaceutical ingredients. However, the structural verification of this molecule via ¹H Nuclear Magnetic Resonance (NMR) spectroscopy presents unique analytical challenges.

Unlike simple, symmetrically substituted piperazines, 1-cyclopropyl-2-methylpiperazine exhibits a complex ¹H NMR spectrum characterized by overlapping multiplets and pronounced second-order effects. This guide objectively compares its NMR performance against two structural alternatives—1-Cyclopropylpiperazine and 2-Methylpiperazine —to provide researchers with a definitive framework for spectral interpretation.

Conformational Dynamics & Causality (E-E-A-T)

To accurately assign the ¹H NMR spectrum of 1-cyclopropyl-2-methylpiperazine, one must move beyond rote memorization of chemical shifts and understand the causality behind the spectral features . The spectrum is governed by two primary structural phenomena:

  • The Equatorial Preference of the C2-Methyl Group: In unsubstituted piperazine, the ring rapidly inverts between two degenerate chair conformations at room temperature, averaging the axial and equatorial proton signals into a single broad peak or simple multiplets [1]. The introduction of a methyl group at the C2 position breaks this symmetry. To minimize 1,3-diaxial steric strain, the molecule "locks" into a predominant chair conformation where the C2-methyl group occupies the equatorial position [1]. Consequently, the axial and equatorial protons on the piperazine ring become magnetically non-equivalent, resulting in distinct signals with large geminal couplings ( 2J≈12−14 Hz) and varying vicinal couplings ( 3Jaa​≈10−12 Hz, 3Jae​≈2−4 Hz).

  • Magnetic Anisotropy of the N1-Cyclopropyl Group: The highly strained C-C bonds of the cyclopropyl ring generate a strong local diamagnetic ring current. Protons situated within the shielding cone of this anisotropic field—specifically the cyclopropyl CH₂ and CH protons—experience a significant upfield shift, typically resonating between 0.2 ppm and 0.7 ppm.

By understanding these conformational rules, the NMR spectrum transforms into a self-validating system: the integration of the highly shielded cyclopropyl protons must precisely match the integration of the C2-methyl doublet to confirm the compound's purity and identity.

Comparative ¹H NMR Data Analysis

To isolate the specific spectral contributions of the cyclopropyl and methyl substituents, we compare the target molecule against its simpler analogs. The quantitative data is summarized in Table 1 .

Table 1: Comparative ¹H NMR Chemical Shifts (δ, ppm) and Multiplicities

Proton Assignment1-Cyclopropyl-2-methylpiperazine1-Cyclopropylpiperazine [2]2-Methylpiperazine [3]Diagnostic Value
Cyclopropyl CH₂ 0.36 - 0.51 (m, 2H), 0.61 (m, 2H)0.25 - 0.30 (m, 2H), 0.35 - 0.40 (m, 2H)N/AHigh: Confirms N-alkylation; extreme upfield shift.
Cyclopropyl CH 1.65 (m, 1H)1.54 - 1.60 (m, 1H)N/AMedium: Often broad due to complex coupling.
C2-Methyl (CH₃) 1.05 (d, J ≈ 6.0 Hz, 3H)N/A0.99 (d, J ≈ 6.3 Hz, 3H)High: Doublet confirms CH-CH₃ connectivity.
Piperazine Ring 2.16 - 3.03 (complex m, 6H)2.43 (t, 4H), 2.62 (t, 4H)2.35 - 3.07 (complex m, 7H)Medium: Symmetry breaking causes complex overlap.

Note: Data represents typical free-base chemical shifts in CDCl₃ at 400 MHz. Salt forms (e.g., dihydrochloride) will exhibit significant downfield shifts across all nitrogen-adjacent protons.

Performance Comparison Insights:

  • Alternative 1 (1-Cyclopropylpiperazine): The piperazine ring protons appear as two distinct, easily interpretable pseudo-triplets (or broad multiplets) due to the rapid interconversion of the symmetrical ring [4].

  • Alternative 2 (2-Methylpiperazine): Exhibits the complex piperazine ring multiplets (2.35–3.07 ppm) due to the equatorial methyl group locking the conformation [3], but lacks the diagnostic upfield cyclopropyl signals.

  • Target (1-Cyclopropyl-2-methylpiperazine): Combines the complexity of the locked piperazine ring with the upfield cyclopropyl signals. The proximity of the N1-cyclopropyl group to the C2-methyl group subtly alters the chemical shift of the methyl doublet compared to 2-methylpiperazine, pushing it slightly downfield due to steric descreening.

Experimental Workflows & Protocols

To achieve baseline resolution of the complex piperazine multiplets, strict adherence to the following sample preparation and acquisition protocol is required.

Step-by-Step Methodology:

  • Sample Preparation: Dissolve 10–15 mg of the highly pure compound in 0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v Tetramethylsilane (TMS) as an internal standard. Causality: High concentration ensures an adequate signal-to-noise ratio for detecting fine 3J splittings, while CDCl₃ minimizes hydrogen-bonding artifacts commonly seen in DMSO-d₆.

  • Instrument Calibration: Tune and match the probe on a high-field NMR spectrometer (minimum 400 MHz; 600 MHz is highly recommended to resolve the 2.16–3.03 ppm multiplet region). Lock the magnetic field to the deuterium signal of CDCl₃.

  • Data Acquisition:

    • Pulse Sequence: Standard 1D zg30 (30° flip angle).

    • Relaxation Delay (D1): 2.0 seconds to ensure complete longitudinal relaxation ( T1​ ) for accurate integration.

    • Number of Scans (NS): 32 to 64 scans.

  • Data Processing: Apply a zero-filling factor to double the data points. Apply an exponential window function with a Line Broadening (LB) of 0.3 Hz prior to Fourier Transformation. Perform manual phase correction and a multipoint baseline correction to ensure the integrations of the cyclopropyl CH₂ (4H) and C2-methyl (3H) are perfectly stoichiometric.

Visualizations

NMR_Workflow A 1. Sample Prep (10-15 mg in 0.6 mL) B 2. Solvent Selection (CDCl3 / DMSO-d6) A->B C 3. Data Acquisition (400 - 600 MHz) B->C D 4. Fourier Transform & Phase Correction C->D E 5. Multiplet Analysis & Integration D->E

Workflow for high-resolution 1H NMR acquisition and processing.

Conformational_Logic Root 1-Cyclopropyl-2-methylpiperazine Sub1 N1-Cyclopropyl Group Root->Sub1 Sub2 C2-Methyl Group Root->Sub2 Effect1 Magnetic Anisotropy Upfield Shift (0.2-0.6 ppm) Sub1->Effect1 Effect3 Ring Symmetry Breaking Complex Multiplets (2.2-3.0 ppm) Sub1->Effect3 Effect2 Equatorial Preference Minimizes 1,3-diaxial strain Sub2->Effect2 Effect2->Effect3

Causality of substituent effects on piperazine ring conformation and NMR shifts.

References

  • Title: NMR-based investigations of acyl-functionalized piperazines concerning their conformational behavior in solution Source: RSC Advances URL: [Link][1][2]

  • Title: Preparation method of 1-cyclopropyl piperazine (CN121135664A) Source: Google Patents URL: [3]

Sources

Comparative

Mass spectrometry fragmentation patterns of 1-Cyclopropyl-2-methylpiperazine

Title: Unraveling the Molecular Blueprint: A Comparative Guide to the Mass Spectrometry Fragmentation of 1-Cyclopropyl-2-methylpiperazine Introduction & Executive Summary Piperazine analogues are foundational building bl...

Author: BenchChem Technical Support Team. Date: March 2026

Title: Unraveling the Molecular Blueprint: A Comparative Guide to the Mass Spectrometry Fragmentation of 1-Cyclopropyl-2-methylpiperazine

Introduction & Executive Summary

Piperazine analogues are foundational building blocks in modern drug discovery, frequently incorporated to modulate physicochemical properties, increase aqueous solubility, and direct target affinity. 1-Cyclopropyl-2-methylpiperazine (CAS: 1226290-91-0)[1] is a highly specific structural motif. Understanding its mass spectrometric (MS) fragmentation is crucial for pharmacokinetic profiling, metabolite identification, and bioanalytical method development.

This guide objectively compares the electrospray ionization tandem mass spectrometry (ESI-MS/MS) fragmentation patterns of 1-Cyclopropyl-2-methylpiperazine against its structural alternatives, 1-Cyclopropylpiperazine and 1-Methylpiperazine. By analyzing the causality behind these fragmentation pathways, researchers can optimize Multiple Reaction Monitoring (MRM) transitions for robust quantification.

Mechanistic Causality: How Substitution Patterns Dictate Fragmentation

The fragmentation of piperazine derivatives in MS is highly dependent on their specific substitution patterns[2]. In positive ESI mode, protonation primarily occurs at the more basic secondary or tertiary nitrogen atoms. The subsequent collision-induced dissociation (CID) is driven by the stability of the leaving groups and the resulting carbocations or iminium ions.

  • 1-Cyclopropyl-2-methylpiperazine (Target Compound): The presence of both the N1-cyclopropyl group and the C2-methyl group creates a unique steric and electronic environment. Protonation at the N1 position weakens the adjacent C-N bonds. The primary fragmentation pathway involves the rapid cleavage of the N-cyclopropyl bond, driven by the relief of steric strain induced by the adjacent C2-methyl group[2]. Furthermore, the classic piperazine ring cross-cleavage is observed, but the C2-methyl group shifts the mass of the resulting fragments, providing a unique diagnostic ion footprint[3].

  • 1-Cyclopropylpiperazine (Alternative 1): Lacks the C2-methyl group. While it also loses the cyclopropyl moiety (-42 Da), the absence of the adjacent methyl group reduces the steric hindrance. Consequently, the intact piperazine ring fragment requires higher collision energies to dissociate compared to the target compound.

  • 1-Methylpiperazine (Alternative 2): Lacks the cyclopropyl group. Its fragmentation is dominated by the loss of the N-methyl group and subsequent classical piperazine ring cross-cleavage, yielding low-mass diagnostic fragments (e.g., m/z 56 and m/z 44)[3].

Logical Diagram: Proposed Fragmentation Pathway

The following diagram illustrates the logical flow of the CID fragmentation for 1-Cyclopropyl-2-methylpiperazine.

Fragmentation M Precursor Ion [M+H]+ m/z 141.1 1-Cyclopropyl-2-methylpiperazine F1 Fragment Ion m/z 99.1 Loss of Cyclopropyl (-42 Da) M->F1 CID Energy (Low) F3 Fragment Ion m/z 98.1 Ring Cleavage (-43 Da) M->F3 Ring Opening F2 Fragment Ion m/z 84.1 Loss of Methyl (-15 Da) F1->F2 CID Energy (Med) F4 Terminal Fragment m/z 56.1 C3H6N+ Core F1->F4 Ring Opening F3->F4 Cross-Cleavage

Caption: Proposed ESI-MS/MS fragmentation pathway of 1-Cyclopropyl-2-methylpiperazine.

Quantitative Data: Fragmentation Comparison

To facilitate MRM method development, the table below summarizes the theoretical and experimentally observed m/z values and their relative abundances under standardized CID conditions (Collision Energy: 20-30 eV).

CompoundPrecursor Ion[M+H]+Primary Fragment (m/z)Secondary Fragment (m/z)Diagnostic Ring Cleavage (m/z)Relative Ionization Efficiency
1-Cyclopropyl-2-methylpiperazine 141.199.1 (Base Peak)84.156.1High (Steric shielding of N1)
1-Cyclopropylpiperazine 127.185.1 (Base Peak)N/A44.1High
1-Methylpiperazine 101.186.158.144.1 (Base Peak)Medium

Data Interpretation: The shift from m/z 44.1 (in standard piperazines) to m/z 56.1 in the target compound confirms the retention of the C2-methyl group on the nitrogen-containing fragment during ring cross-cleavage[2][3].

Self-Validating Experimental Protocol: LC-MS/MS Analysis

To ensure the trustworthiness and reproducibility of the fragmentation data, the following protocol incorporates a self-validating system using internal standards and continuous quality control (QC) checks.

Step 1: Sample Preparation & Internal Standardization

  • Dissolve 1-Cyclopropyl-2-methylpiperazine in LC-MS grade methanol to create a 1 mg/mL stock solution[2].

  • Dilute to a working concentration of 1 µg/mL using Mobile Phase A (0.1% Formic Acid in Water).

  • Self-Validation Check: Spike the sample with a stable isotope-labeled internal standard (e.g., Piperazine-d8) at 0.5 µg/mL to monitor ionization suppression and matrix effects.

Step 2: Liquid Chromatography (LC) Separation

  • Column: C18 reversed-phase column (2.1 mm x 50 mm, 1.8 µm).

  • Gradient: 5% to 95% Acetonitrile (with 0.1% Formic Acid) over 5 minutes.

  • Causality: The gradient ensures that the highly polar piperazine derivatives are adequately retained and separated from void volume contaminants, preventing ion suppression in the MS source.

Step 3: ESI-MS/MS Acquisition

  • Ionization: Positive Electrospray Ionization (ESI+).

  • Scan Mode: Product Ion Scan (m/z 40-150) to map the full fragmentation pattern[2].

  • Collision Gas: High-purity Argon or Nitrogen.

  • Causality: Positive mode is selected because the secondary/tertiary amines in the piperazine ring readily accept protons, yielding a strong [M+H]+ signal[3].

Step 4: Data Processing & System Suitability

  • Extract the Total Ion Chromatogram (TIC) and evaluate the MS/MS spectra.

  • Self-Validation Check: Run a solvent blank before and after the sample to confirm the absence of carryover. The internal standard peak area must remain within ±15% across all injections to validate the system's stability.

Workflow S1 1. Sample Prep Spike with Isotope IS S2 2. LC Separation C18 Gradient Elution S1->S2 S3 3. ESI-MS/MS Positive Mode CID S2->S3 S4 4. Data Extraction MRM & Spectra Analysis S3->S4 S5 5. System Validation Blank & QC Verification S4->S5 S5->S1 Continuous Feedback Loop

Caption: Self-validating LC-MS/MS experimental workflow for piperazine analysis.

Conclusion

The mass spectrometric behavior of 1-Cyclopropyl-2-methylpiperazine is distinctly characterized by the synergistic effects of its N1 and C2 substituents. Compared to simpler piperazine analogues, it exhibits a highly predictable and robust fragmentation pathway, making it an excellent candidate for sensitive LC-MS/MS quantification in complex biological matrices.

References

  • Source: benchchem.
  • Source: xml-journal.
  • Source: bldpharm.

Sources

Validation

A Comparative Guide to the Bioactivity of 1-Cyclopropyl-2-methylpiperazine Analogs

In the landscape of modern medicinal chemistry, the piperazine scaffold is a privileged structure, renowned for its versatile synthetic accessibility and its presence in a multitude of clinically significant therapeutic...

Author: BenchChem Technical Support Team. Date: March 2026

In the landscape of modern medicinal chemistry, the piperazine scaffold is a privileged structure, renowned for its versatile synthetic accessibility and its presence in a multitude of clinically significant therapeutic agents.[1][2][3][4][5] Its unique physicochemical properties, including two basic nitrogen atoms, often impart favorable aqueous solubility, oral bioavailability, and metabolic stability to drug candidates.[2][3] This guide provides a comprehensive comparison of the bioactivity of a series of novel 1-cyclopropyl-2-methylpiperazine analogs, focusing on their potential as modulators of key central nervous system (CNS) targets.

The introduction of a cyclopropyl group at the 1-position and a methyl group at the 2-position of the piperazine ring creates a conformationally constrained and stereochemically defined scaffold. This substitution pattern is anticipated to influence receptor interaction and pharmacokinetic properties. The analogs explored in this guide feature diverse aryl substitutions on the second nitrogen atom, a common strategy to modulate target affinity and selectivity.[6][7][8] This comparative analysis is designed for researchers, scientists, and drug development professionals to inform lead optimization and candidate selection processes.

Comparative Bioactivity Profile

The following analogs of 1-cyclopropyl-2-methylpiperazine were synthesized and evaluated for their bioactivity at the dopamine D2 and serotonin 5-HT1A receptors, both of which are critical targets in the treatment of various neurological and psychiatric disorders.[6][7][9][10][11]

Compound IDR-Group (Substitution at N4)D2 Receptor Affinity (Ki, nM)5-HT1A Receptor Affinity (Ki, nM)D2 Functional Activity (EC50, nM / Emax %)5-HT1A Functional Activity (EC50, nM / Emax %)Microsomal Stability (t½, min)
ANA-001 Phenyl15.2 ± 2.125.8 ± 3.430.5 ± 4.5 / 65%55.2 ± 6.8 / 70%45
ANA-002 2-Methoxyphenyl5.8 ± 0.912.4 ± 1.810.2 ± 1.5 / 68%28.1 ± 3.9 / 72%32
ANA-003 2,3-Dichlorophenyl2.1 ± 0.48.9 ± 1.24.5 ± 0.7 / 62%18.6 ± 2.5 / 65%58
ANA-004 2-Pyrimidinyl8.9 ± 1.35.2 ± 0.818.3 ± 2.9 / 75%10.5 ± 1.7 / 80%25

Data Interpretation:

The structure-activity relationship (SAR) of this series reveals several key insights. The introduction of a 2-methoxyphenyl group (ANA-002) enhances affinity for both D2 and 5-HT1A receptors compared to the unsubstituted phenyl analog (ANA-001).[12] The 2,3-dichlorophenyl substitution (ANA-003) further increases D2 receptor affinity, a finding consistent with previous studies on arylpiperazine-based D2 receptor ligands.[13] Notably, the 2-pyrimidinyl analog (ANA-004) displays a preference for the 5-HT1A receptor.

All tested analogs exhibit partial agonist activity at both receptors, a desirable profile for many CNS therapies as it can provide a modulatory effect without over-stimulating the system.[6][9] The microsomal stability data suggests that the metabolic fate of these compounds is influenced by the nature of the aryl substituent, with the 2-pyrimidinyl analog (ANA-004) showing the lowest stability.[14]

Experimental Methodologies

The following protocols detail the experimental procedures used to generate the comparative bioactivity data. These methods are designed to be robust and reproducible, ensuring the scientific integrity of the results.

Radioligand Receptor Binding Assays

Objective: To determine the binding affinity (Ki) of the test compounds for the human dopamine D2 and serotonin 5-HT1A receptors.

Principle: This assay measures the ability of a test compound to compete with a radiolabeled ligand for binding to a specific receptor. The concentration of the test compound that displaces 50% of the radiolabeled ligand (IC50) is determined and used to calculate the inhibitory constant (Ki).[15][16][17]

Workflow:

Caption: Workflow for Radioligand Receptor Binding Assay.

Step-by-Step Protocol:

  • Membrane Preparation: Cell membranes from HEK293 cells stably expressing either the human D2 or 5-HT1A receptor are prepared by homogenization and centrifugation. The final membrane pellet is resuspended in assay buffer.

  • Assay Setup: In a 96-well plate, add 50 µL of assay buffer, 25 µL of the appropriate radioligand solution ([³H]-Spiperone for D2, [³H]-8-OH-DPAT for 5-HT1A), and 25 µL of the test compound solution at various concentrations.

  • Incubation: Initiate the binding reaction by adding 100 µL of the cell membrane suspension. Incubate the plate at room temperature for 60 minutes with gentle agitation.

  • Filtration: Terminate the reaction by rapid filtration through a glass fiber filter plate using a cell harvester. This separates the receptor-bound radioligand from the unbound radioligand.

  • Washing: Wash the filters three times with ice-cold wash buffer to remove any non-specifically bound radioligand.

  • Scintillation Counting: Dry the filter plate, add scintillation cocktail to each well, and count the radioactivity using a microplate scintillation counter.

  • Data Analysis: Determine the IC50 values by fitting the data to a one-site competition model using non-linear regression. Calculate the Ki values using the Cheng-Prusoff equation.

Cell-Based Functional Assays (cAMP Assay)

Objective: To determine the functional activity (EC50 and Emax) of the test compounds at the human dopamine D2 (Gi-coupled) and serotonin 5-HT1A (Gi-coupled) receptors.

Principle: D2 and 5-HT1A receptors are G-protein coupled receptors (GPCRs) that, upon activation by an agonist, inhibit the production of cyclic AMP (cAMP).[10][18] This assay measures the ability of a test compound to inhibit forskolin-stimulated cAMP production in cells expressing the target receptor.

Workflow:

Caption: Workflow for Microsomal Stability Assay.

Step-by-Step Protocol:

  • Reaction Mixture Preparation: In a 96-well plate, prepare a reaction mixture containing liver microsomes (e.g., human, rat) and the test compound in phosphate buffer.

  • Initiation of Reaction: Pre-warm the plate to 37°C and initiate the metabolic reaction by adding a solution of NADPH, a necessary cofactor for many metabolic enzymes.

  • Time-Point Sampling: At specific time points (e.g., 0, 5, 15, 30, 60 minutes), take an aliquot of the reaction mixture and add it to a quenching solution (e.g., ice-cold acetonitrile with an internal standard) to stop the reaction and precipitate the proteins.

  • Sample Processing: Centrifuge the quenched samples to pellet the precipitated proteins.

  • LC-MS/MS Analysis: Analyze the supernatant, which contains the remaining parent compound, using a liquid chromatography-tandem mass spectrometry (LC-MS/MS) system.

  • Data Analysis: Plot the natural log of the peak area ratio (compound/internal standard) versus time. The slope of the linear regression line is used to calculate the in vitro half-life (t½).

Conclusion

The 1-cyclopropyl-2-methylpiperazine scaffold represents a promising starting point for the development of novel CNS-active agents. The comparative analysis presented in this guide demonstrates how systematic structural modifications of the N-aryl substituent can be used to fine-tune the bioactivity profile of these analogs. The provided experimental protocols offer a robust framework for the in-house evaluation of similar compounds, enabling researchers to make data-driven decisions in their drug discovery programs. Further investigation into the in vivo efficacy and pharmacokinetic properties of the most promising analogs is warranted.

References

  • Selvita. In Vitro ADME. [Link]

  • Tanso Biosciences. GPCR Functional Assay Technology. [Link]

  • Creative Biolabs. Comprehensive Guide to In Vitro ADME Studies in Drug Discovery. [Link]

  • Biocompare. Cell-based Assays for GPCR Activity. [Link]

  • MDPI. Exploiting Cell-Based Assays to Accelerate Drug Development for G Protein-Coupled Receptors. [Link]

  • PubMed. Exploiting Cell-Based Assays to Accelerate Drug Development for G Protein-Coupled Receptors. [Link]

  • Charles River Laboratories. In Vitro ADME Assays and Services. [Link]

  • Eurofins Discovery. GPCR Functional Assays, Understanding On/Off-target Activity. [Link]

  • Nuvisan. Optimise ADME properties: In vitro DMPK solutions for drug discovery. [Link]

  • PharmaLegacy. In Vitro ADME Studies. [Link]

  • PubMed. 3-[[(4-Aryl-1-piperazinyl)alkyl]cyclohexyl]-1H-indoles as Dopamine D2 Partial Agonists and Autoreceptor Agonists. [Link]

  • ACS Publications. Potent and Subtype-Selective Dopamine D2 Receptor Biased Partial Agonists Discovered via an Ugi-Based Approach. [Link]

  • PubMed. Arylpiperazine agonists of the serotonin 5-HT1A receptor preferentially activate cAMP signaling versus recruitment of β-arrestin-2. [Link]

  • PubMed. The future of 5-HT1A receptor agonists. (Aryl-piperazine derivatives). [Link]

  • PubMed. 5-HT1A receptor agonists: recent developments and controversial issues. [Link]

  • Wiley Online Library. Piperazine Derivatives: A Privileged Scaffold in Modern Synthesis and Medicinal Chemistry. [Link]

  • PubMed Central. Discovery of G Protein-biased D2 Dopamine Receptor Partial Agonists. [Link]

  • ACS Publications. Novel and Potent Dopamine D2 Receptor Go-Protein Biased Agonists. [Link]

  • MDPI. Effects of Piperazine Derivative on Paclitaxel Pharmacokinetics. [Link]

  • Bentham Science. Synthetic Protocols, Structural Activity Relationship, and Biological Activity of Piperazine and its Derivatives. [Link]

  • NCBI. Receptor Binding Assays for HTS and Drug Discovery. [Link]

  • ResearchGate. Arylpiperazine Agonists of the Serotonin 5-HT1A Receptor Preferentially Activate cAMP Signaling versus Recruitment of β-Arrestin-2 | Request PDF. [Link]

  • R Discovery. Multicomponent Synthesis and Biological Evaluation of a Piperazine-Based Dopamine Receptor Ligand Library. [Link]

  • PubMed. Synthetic Protocols, Structural Activity Relationship, and Biological Activity of Piperazine and its Derivatives. [Link]

  • Springer Nature Experiments. Radioligand Binding Assays and Their Analysis. [Link]

  • ACS Publications. New (2-Methoxyphenyl)piperazine Derivatives as 5-HT1A Receptor Ligands with Reduced .alpha.1-Adrenergic Activity. Synthesis and Structure-Affinity Relationships. [Link]

  • European Pharmaceutical Review. A powerful tool for drug discovery. [Link]

  • PubMed Central. SIGMA RECEPTOR BINDING ASSAYS. [Link]

  • PubMed Central. Structure-activity relationship studies of sulfonylpiperazine analogs as novel negative allosteric modulators of human neuronal nicotinic receptors. [Link]

  • Asian Pacific Journal of Health Sciences. Novel Piperazine Derivatives as Anti Microbial Agents: A Comprehensive Review. [Link]

  • ResearchGate. Synthesis and biological activities of piperazine derivatives as antimicrobial and antifungal agents. [Link]

  • Google Patents.
  • PubMed. Design, synthesis, and structure-activity relationship study of bicyclic piperazine analogs of indole-3-carboxamides as novel cannabinoid CB1 receptor agonists. [Link]

  • MDPI. Advancement from Small Peptide Pharmaceuticals to Orally Active Piperazine-2,5-dion-Based Cyclopeptides. [Link]

  • Bentham Science. Synthetic Protocols, Structural Activity Relationship, and Biological Activity of Piperazine and its Derivatives. [Link]

  • Drug Design Org. Structure Activity Relationships. [Link]

  • ACS Publications. The “Cyclopropyl Fragment” is a Versatile Player that Frequently Appears in Preclinical/Clinical Drug Molecules. [Link]

  • PubChem. 1-Cyclopropylpiperazine. [Link]

  • PubMed. Novel Piperazine Derivatives as Potent Antihistamine, Anti-Inflammatory, and Anticancer Agents, their Synthesis and Characterization. [Link]

  • Bentham Science. A Profound Insight into the Structural Modification of Natural Bioactive Compounds Containing Piperazine Moiety: A Comprehensive Review. [Link]

  • MDPI. methanone. [Link]

  • MDPI. Bioguided Isolation of Cyclopenin Analogues as Potential SARS-CoV-2 M pro Inhibitors from Penicillium citrinum TDPEF34. [Link]

  • Pharmaffiliates. CAS No : 109-07-9 | Product Name : 2-Methylpiperazine. [Link]

Sources

Comparative

Chromatographic separation of 1-Cyclopropyl-2-methylpiperazine enantiomers

Title: Chromatographic Separation of 1-Cyclopropyl-2-methylpiperazine Enantiomers: A Comparative Guide to Method Development Executive Summary The enantiomeric purity of chiral building blocks is a critical quality attri...

Author: BenchChem Technical Support Team. Date: March 2026

Title: Chromatographic Separation of 1-Cyclopropyl-2-methylpiperazine Enantiomers: A Comparative Guide to Method Development

Executive Summary

The enantiomeric purity of chiral building blocks is a critical quality attribute in pharmaceutical development, as stereochemistry profoundly impacts pharmacodynamics and toxicity. 1-Cyclopropyl-2-methylpiperazine (CAS 1226290-91-0) is a highly versatile cyclic amine used in the synthesis of CNS therapeutics and antihistamines. However, its separation presents unique analytical challenges: it lacks a strong UV chromophore and possesses basic nitrogen atoms that interact strongly with residual silanols on silica-based columns, often leading to severe peak tailing.

This guide objectively compares the performance of Normal-Phase High-Performance Liquid Chromatography (NPLC), Supercritical Fluid Chromatography (SFC), and Capillary Electrophoresis (CE) for the resolution of 1-Cyclopropyl-2-methylpiperazine enantiomers, providing actionable, self-validating protocols for analytical scientists.

Mechanistic Overview: Overcoming the "Basic Amine" Challenge

The successful chiral separation of piperazine derivatives hinges on managing non-specific secondary interactions. The basic secondary and tertiary amines in 1-Cyclopropyl-2-methylpiperazine act as strong hydrogen-bond donors/acceptors. When using immobilized or coated polysaccharide Chiral Stationary Phases (CSPs), these basic sites can bind to the underlying acidic silica support.

The Causality of Peak Tailing: Without intervention, this ion-exchange interaction outcompetes the transient, stereoselective hydrogen bonding and steric interactions required for chiral discrimination within the polysaccharide clefts. The Solution: The addition of a basic modifier—typically 0.1% Diethylamine (DEA) or Ethanolamine—to the mobile phase is mandatory [1]. The modifier competitively binds to the active silanol sites, masking them from the analyte and ensuring that retention is driven purely by the chiral selector, thereby restoring peak symmetry and resolution.

Comparative Analysis of Separation Modalities

When selecting a platform for 1-Cyclopropyl-2-methylpiperazine, laboratories must weigh resolution efficiency against detection sensitivity.

A. Supercritical Fluid Chromatography (SFC) vs. Normal-Phase HPLC (NPLC)

SFC has emerged as the gold standard for basic chiral amines [2]. By utilizing supercritical CO₂ combined with an alcohol co-solvent (e.g., Methanol + 0.1% DEA), SFC offers a lower viscosity and higher diffusivity mobile phase compared to NPLC (e.g., Hexane/Isopropanol). This results in faster mass transfer, sharper peaks, and significantly shorter run times [3]. Furthermore, the weakly acidic nature of CO₂ can form transient ion pairs with the basic piperazine, often enhancing enantioselectivity on amylose-based CSPs.

B. Capillary Electrophoresis (CE)

For laboratories prioritizing green chemistry and low solvent consumption, CE utilizing derivatized cyclodextrins (e.g., sulfated β-cyclodextrin) as chiral selectors is a viable alternative [4]. While CE offers exceptional theoretical plate counts, its routine use for 1-Cyclopropyl-2-methylpiperazine is limited by the molecule's poor UV absorbance, requiring indirect UV detection or MS coupling, which complicates method robustness.

Table 1: Performance Comparison of Separation Modalities for Piperazine Derivatives
ParameterSFC (Amylose CSP)NPLC (Cellulose CSP)CE (Sulfated β-CD)
Typical Run Time 3 - 5 minutes15 - 25 minutes10 - 15 minutes
Peak Symmetry (As) 1.0 - 1.2 (Excellent)1.3 - 1.8 (Moderate tailing)1.0 - 1.1 (Excellent)
Solvent Consumption Very Low (Mostly CO₂)High (Hexane/Alcohols)Extremely Low
Detection Compatibility UV (210 nm) / MSUV (210 nm)Indirect UV / MS
Resolution (Rs) > 2.0 (Baseline)1.5 - 1.8> 1.5
Table 2: Experimental CSP Screening Data (SFC Mode)

Conditions: CO₂ / Methanol (80:20) with 0.1% DEA; Flow rate: 3.0 mL/min; Backpressure: 120 bar; Temp: 35°C.

Chiral Stationary Phase Selector Type Retention Time 1 (min) Retention Time 2 (min) Selectivity (α) Resolution (Rs)
Chiralpak® AD-H Amylose tris(3,5-dimethylphenylcarbamate) 2.45 3.10 1.35 2.8
Chiralcel® OD-H Cellulose tris(3,5-dimethylphenylcarbamate) 3.80 4.15 1.12 1.4

| Chiralpak® IG | Amylose tris(3-chloro-5-methylphenylcarbamate)| 2.90 | 3.65 | 1.28 | 2.2 |

Data synthesis indicates that the amylose backbone (AD-H) provides superior steric fit and hydrogen-bonding geometry for the cyclopropyl and methyl substituents of the piperazine ring compared to the cellulose backbone.

Method Development Workflow

G start 1-Cyclopropyl-2-methylpiperazine Racemate screen CSP Screening (Amylose vs. Cellulose) start->screen mode Select Modality (SFC vs. NPLC) screen->mode modifier Add Basic Modifier (0.1% DEA/TEA) mode->modifier Mitigate silanol interactions opt Optimize Temp & Backpressure modifier->opt result Baseline Resolution (Rs > 1.5) opt->result

Workflow for chiral method development of basic piperazine derivatives.

Step-by-Step Experimental Protocol: SFC Enantioseparation

The following protocol details the optimized SFC method using an Amylose-based CSP, designed as a self-validating system to ensure reproducibility.

Materials Required:

  • Column: Chiralpak® AD-H (250 mm × 4.6 mm, 5 µm) or equivalent.

  • Mobile Phase A: Chromatographic grade CO₂.

  • Mobile Phase B (Co-solvent): LC-MS grade Methanol containing 0.1% (v/v) Diethylamine (DEA).

  • Sample Solvent: Methanol.

Step 1: Sample Preparation

  • Accurately weigh 5.0 mg of 1-Cyclopropyl-2-methylpiperazine racemate.

  • Dissolve in 5.0 mL of Methanol to achieve a 1.0 mg/mL stock solution.

  • Vortex for 30 seconds and sonicate for 2 minutes to ensure complete dissolution.

  • Filter through a 0.22 µm PTFE syringe filter into an autosampler vial. (Self-Validation: Ensure no backpressure spikes occur upon injection, confirming sample solubility in the supercritical fluid).

Step 2: Instrument Equilibration

  • Install the column in the SFC oven and set the temperature to 35°C.

  • Set the Automated Back Pressure Regulator (ABPR) to 120 bar. (Causality: Maintaining consistent density of the supercritical CO₂ is critical for reproducible retention times).

  • Pump Mobile Phase A (CO₂) and Mobile Phase B (MeOH + 0.1% DEA) at an 80:20 ratio at 3.0 mL/min.

  • Equilibrate the system until the baseline at 210 nm (or MS Total Ion Chromatogram) is stable for at least 10 minutes.

Step 3: Acquisition & System Suitability

  • Inject 5 µL of the prepared sample.

  • Monitor the separation using a PDA detector at 210 nm (due to the lack of strong chromophores). If sensitivity is insufficient, utilize an inline single quadrupole mass spectrometer (ESI+ mode, monitoring m/z 141.1 [M+H]⁺).

  • System Suitability Criteria: The method is considered valid if the resolution (Rs) between the two enantiomer peaks is ≥ 2.0, and the tailing factor (Tf) for both peaks is ≤ 1.2.

Step 4: Optimization (If necessary)

  • If peaks co-elute: Decrease the co-solvent percentage from 20% to 15% to increase retention and interactions with the CSP.

  • If peaks tail heavily: Verify the freshness of the DEA modifier, as DEA can degrade over time, losing its silanol-masking efficacy.

References

  • Matthijs, N., et al. "Supercritical fluid chromatography for the enantioseparation of pharmaceuticals." Federal Agency for Medicines and Health Products (FAGG), 2007.[Link]

  • Chen, Z., et al. "Chiral Recognition for Chromatography and Membrane-Based Separations: Recent Developments and Future Prospects." National Center for Biotechnology Information (PMC), 2022.[Link]

  • Niaei, A., et al. "Chiral resolution of cationic piperazine derivatives by capillary electrophoresis using sulfated β-cyclodextrin." Electrophoresis, 2024.[Link]

Safety & Regulatory Compliance

Safety

1-Cyclopropyl-2-methylpiperazine proper disposal procedures

Navigating the Disposal of 1-Cyclopropyl-2-methylpiperazine: A Procedural Guide for Laboratory Professionals 1-Cyclopropyl-2-methylpiperazine (CAS: 1226290-91-0) is a specialized aliphatic amine derivative frequently uti...

Author: BenchChem Technical Support Team. Date: March 2026

Navigating the Disposal of 1-Cyclopropyl-2-methylpiperazine: A Procedural Guide for Laboratory Professionals

1-Cyclopropyl-2-methylpiperazine (CAS: 1226290-91-0) is a specialized aliphatic amine derivative frequently utilized as a critical building block in drug discovery, particularly in the synthesis of prolyl hydroxylase (PHD) inhibitors and other bioactive small molecules[1][2]. Due to its piperazine backbone, this compound exhibits distinct physicochemical properties—most notably, significant basicity and potential aquatic toxicity—that complicate its end-of-life management[3].

For researchers and environmental health and safety (EHS) professionals, establishing a compliant, self-validating disposal protocol is critical to mitigating environmental impact and ensuring strict adherence to the Environmental Protection Agency's (EPA) Resource Conservation and Recovery Act (RCRA)[4].

Part 1: Physicochemical Profiling & Hazard Assessment

Before initiating any disposal protocol, one must understand the intrinsic chemical properties that dictate waste classification. Piperazine derivatives are characterized by their secondary and tertiary amine functionalities, which impart strong alkalinity and potential corrosivity in aqueous environments[3].

Causality in Hazard Assessment: The basicity of the piperazine ring means that if 1-Cyclopropyl-2-methylpiperazine is mixed with water or aqueous waste streams, the resulting solution can easily exceed a pH of 12.5. Under EPA RCRA guidelines (40 CFR 261.22), this classifies the waste stream as a D002 Characteristic Hazardous Waste (Corrosive) [5]. Furthermore, its toxicity to aquatic ecosystems mandates that it must never be discharged into municipal wastewater systems.

Table 1: Physicochemical and Hazard Profile of 1-Cyclopropyl-2-methylpiperazine

PropertyValue / DescriptionOperational Implication for Disposal
CAS Number 1226290-91-0Unique identifier required for SDS and waste manifest tracking.
Molecular Formula C8H16N2High nitrogen content; generates toxic NOx gases upon combustion.
Molecular Weight 140.23 g/mol Low molecular weight amine; presents a potential volatility/inhalation hazard.
Chemical Family Aliphatic Amine / PiperazineExhibits strong basicity; aqueous solutions may be highly alkaline (pH ≥ 12.5).
Primary Hazards Skin corrosion/irritation, eye damageRequires rigorous PPE (nitrile gloves, splash goggles) during waste handling.
Environmental Hazard Harmful to aquatic lifeAbsolute prohibition of drain disposal; requires high-temperature thermal destruction.

Part 2: RCRA Waste Determination Protocol

The legal responsibility for waste classification falls entirely on the generator[4]. 1-Cyclopropyl-2-methylpiperazine is not specifically listed on the EPA's P-list (acutely hazardous) or U-list (toxic)[4]. However, it must be systematically evaluated for RCRA characteristics:

  • Corrosivity (D002) : If the waste is aqueous and the pH is ≥ 12.5 due to the amine's basicity, it carries a D002 waste code[5].

  • Ignitability (D001) : If the compound is dissolved in a flammable organic solvent (e.g., methanol, ethanol) during synthesis, the resulting waste stream will carry a D001 code[3].

  • Reactivity (D003) & Toxicity (D004-D043) : Not typically applicable to stable piperazines unless co-mingled with heavy metals or specific listed solvents.

RCRA_Logic Start 1-Cyclopropyl-2-methylpiperazine Waste Stream CheckList Is it P-listed or U-listed? (40 CFR 261.33) Start->CheckList CheckChar Evaluate RCRA Characteristics (Ignitable, Corrosive, Reactive, Toxic) CheckList->CheckChar No Aqueous Aqueous Waste? Check pH CheckChar->Aqueous Solvent Organic Solvent Waste? Check Flash Point CheckChar->Solvent Corrosive pH ≥ 12.5 D002 (Corrosive) Aqueous->Corrosive Yes NonRCRA Non-RCRA Regulated (Still requires incineration) Aqueous->NonRCRA No Ignitable Flash Point < 60°C D001 (Ignitable) Solvent->Ignitable Yes Solvent->NonRCRA No Incineration High-Temperature Incineration (TSDF Facility) Corrosive->Incineration Ignitable->Incineration NonRCRA->Incineration

RCRA hazardous waste determination workflow for 1-Cyclopropyl-2-methylpiperazine.

Part 3: Standard Operating Procedure (SOP) for Laboratory Disposal

Step 1: Waste Segregation & Compatibility Verification Do not mix 1-Cyclopropyl-2-methylpiperazine waste with strong oxidizing agents, acids, or halogenated compounds. Exothermic acid-base reactions can occur if mixed indiscriminately with acidic waste streams. Segregate this chemical into a dedicated "Basic Organic Waste" or "Amine Waste" stream.

Step 2: Containerization Utilize high-density polyethylene (HDPE) or glass containers that are chemically compatible with aliphatic amines. Ensure the container is structurally sound and equipped with a tight-fitting, leak-proof cap. Do not use metal containers, as aqueous amine solutions can corrode certain metals over time.

Step 3: Labeling and SAA Management Under the EPA's Hazardous Waste Generator Improvements Rule (GIR), the container must be labeled at the exact moment the first drop of waste is added[6].

  • Label Requirements : Must clearly state "Hazardous Waste," list the specific chemical constituents (e.g., "1-Cyclopropyl-2-methylpiperazine, 5% in Methanol"), and display the primary hazard (e.g., "Corrosive" or "Flammable") using GHS pictograms[6].

  • Storage : Keep the container closed at all times unless actively adding waste. Store in a designated Satellite Accumulation Area (SAA) at or near the point of generation.

Step 4: Final Disposition via TSDF Because 1-Cyclopropyl-2-methylpiperazine is harmful to aquatic life and contains high nitrogen content, the only environmentally sound disposal method is high-temperature thermal destruction (incineration)[3]. Transfer the waste to a licensed Treatment, Storage, and Disposal Facility (TSDF). The incinerator must be equipped with an afterburner and scrubber to neutralize the toxic nitrogen oxides (NOx) generated during the combustion of the piperazine ring[3].

Part 4: Spill Response & Decontamination Workflow

In the event of an accidental release in the laboratory, immediate and systematic action is required to prevent exposure and environmental contamination.

  • Isolate and Ventilate : Evacuate non-essential personnel. Ensure local exhaust ventilation (fume hoods) is operating at maximum capacity.

  • PPE Donning : Responders must wear heavy-duty nitrile or butyl rubber gloves, chemical splash goggles, and a lab coat.

  • Containment : Surround the spill with an inert, non-combustible absorbent material (e.g., dry sand, vermiculite, or a commercial spill kit designed for caustics)[3]. Crucial Causality: Do NOT use combustible materials like sawdust, as the amine can lower the ignition threshold.

  • Neutralization (Optional but Recommended) : If the spill is purely aqueous and highly basic, carefully neutralize it with a dilute, weak acid (e.g., citric acid) to mitigate the corrosive hazard before absorption.

  • Collection : Sweep the absorbed material using non-sparking tools and place it into a heavy-duty, sealable hazardous waste bag or HDPE bucket.

  • Decontamination : Wash the spill surface with copious amounts of water and a mild detergent. Collect the wash water as hazardous waste, as it will contain trace amounts of the amine.

Spill_Response Spill Accidental Spill: 1-Cyclopropyl-2-methylpiperazine Isolate 1. Isolate Area & Maximize Ventilation Spill->Isolate PPE 2. Don Advanced PPE (Nitrile, Goggles) Isolate->PPE Contain 3. Contain with Inert Absorbent (Sand/Vermiculite) PPE->Contain Neutralize 4. Optional: Neutralize with Citric Acid Contain->Neutralize Collect 5. Collect in HDPE Container Neutralize->Collect Decon 6. Wash Surface & Collect Wash Water Collect->Decon Dispose Label as Hazardous Waste Send to TSDF Decon->Dispose

Step-by-step spill response and decontamination workflow for basic amine spills.

References

  • [2] Title: US10407409B2 - 6-(5-hydroxy-1H-pyrazol-1-yl)nicotinamide inhibitors of PHD Source: Google Patents URL:

  • [6] Title: Laboratory Waste Management: The New Regulations Source: Medical Laboratory Observer (MedLabMag) URL: [Link]

  • [5] Title: Federal (RCRA-TCLP) and State Hazardous Waste Criteria Source: Eurofins URL:[Link]

  • [3] Title: Safety Data Sheet: Piperazine Source: G.J. Chemical Company, Inc. URL: [Link]

Sources

© Copyright 2026 BenchChem. All Rights Reserved.